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Core Science & Biosynthesis

Foundational

5-Chloro-2-(propan-2-ylsulfanyl)pyridine CAS 1005508-33-3 data

An In-Depth Technical Guide to 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS 1005508-33-3) Introduction and Strategic Overview 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative featuring a chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS 1005508-33-3)

Introduction and Strategic Overview

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative featuring a chloro group at the 5-position and an isopropyl thioether at the 2-position. As a functionalized heterocycle, it represents a valuable, non-commercial chemical intermediate for the synthesis of more complex molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide array of diseases.[1][2] The strategic placement of a halogen and a thioether on this core ring system offers two distinct points for further chemical modification, making it a versatile building block in drug discovery and agrochemical research.[3][4]

The chlorine atom at the C5 position can be functionalized through various cross-coupling reactions, while the thioether at the C2 position can be a target for oxidation or other transformations.[5] This guide provides a comprehensive analysis of its synthesis, predicted spectroscopic signature, potential applications, and essential safety protocols, derived from foundational chemical principles and data on analogous structures.

Physicochemical and Identity Data
PropertyValueSource
CAS Number 1005508-33-3-
Molecular Formula C₈H₁₀ClNSCalculated
Molecular Weight 187.69 g/mol Calculated
Appearance Not Available (Predicted: Colorless to yellow oil/liquid)-
Boiling Point Not Available-
Melting Point Not Available-
Density Not Available-
InChI Key (Predicted)-
Canonical SMILES CC(C)SC1=NC=C(Cl)C=C1-

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the inherent reactivity of the 2,5-dichloropyridine starting material.

Causality of the Synthetic Approach

The chlorine atom at the C2 position of the pyridine ring is significantly more labile than the chlorine at the C5 position. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack at the C2 (alpha) position. This inherent regioselectivity allows for a clean, monosubstitution reaction with a suitable nucleophile.

Propane-2-thiol (isopropyl mercaptan) is an excellent sulfur nucleophile. To facilitate the reaction, it is first deprotonated by a base to form the more potent thiolate anion. This anion then readily displaces the C2-chloride.

Detailed Experimental Protocol: SNAr Synthesis

This protocol describes the synthesis from 2,5-dichloropyridine and propane-2-thiol.

Reagents & Materials:

  • 2,5-Dichloropyridine (1.0 eq)[5]

  • Propane-2-thiol (Isopropyl mercaptan) (1.1 eq)[6]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.[7]

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add propane-2-thiol (1.1 eq) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium thiolate.

  • Nucleophilic Substitution: To the freshly prepared thiolate solution, add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-Chloro-2-(propan-2-ylsulfanyl)pyridine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_process Reaction Steps R1 2,5-Dichloropyridine Step2 2. SNAr Reaction (Add Dichloropyridine) 0 °C to RT R1->Step2 R2 Propane-2-thiol Step1 1. Deprotonation (Thiolate Formation) 0 °C R2->Step1 Base Sodium Hydride (NaH) Base->Step1 Solvent Anhydrous DMF Solvent->Step1 Step1->Step2 Sodium propan-2-thiolate Step3 3. Aqueous Work-up (Quench, Extract) Step2->Step3 Crude Mixture Step4 4. Purification (Column Chromatography) Step3->Step4 Product 5-Chloro-2-(propan-2-ylsulfanyl)pyridine Step4->Product Drug_Discovery_Concept cluster_mods Chemical Modifications cluster_library Compound Library Start 5-Chloro-2- (propan-2-ylsulfanyl)pyridine Mod1 Suzuki Coupling (at C5-Cl) Start->Mod1 Mod2 Buchwald-Hartwig (at C5-Cl) Start->Mod2 Mod3 Oxidation (at Sulfur) Start->Mod3 Lib1 Aryl-substituted Pyridines Mod1->Lib1 Lib2 Amino-substituted Pyridines Mod2->Lib2 Lib3 Pyridine Sulfoxides/ Sulfones Mod3->Lib3 Target Biological Screening (e.g., Kinase Assays) Lib1->Target Lib2->Target Lib3->Target Hit Hit Compound Target->Hit

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Safety, Handling, and Disposal

A specific Material Safety Data Sheet (MSDS) for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is not available. Therefore, handling precautions must be based on the potential hazards of its structural components: chlorinated pyridines and alkyl thiols. [5][6]

  • Hazard Statements (Inferred):

    • Harmful if swallowed.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Stench. Propane-2-thiol has a very strong, unpleasant odor. [6]* Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors or mist. [8] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

    • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • TAIWAN CHLORINE INDUSTRIES, LTD. (n.d.). Specifications Physical Properties Application Characteristics Safety Precaution Packing. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2007). 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio)alkylpyridines.
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  • Royal Society of Chemistry. (n.d.). Insight into the mechanism of decarbonylation of methanol by ruthenium complexes; a deuterium labelling study. Retrieved February 13, 2026, from [Link]

  • American Chemical Society. (2004). High Hydride Count Rhodium Octahedra, [Rh6(PR3)6H12][BArF 4]2: Synthesis, Structures, and Reversible Hydrogen Uptake under Mild Conditions. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Characterisation of [RuH(CO)(PPh 3 ){H 2 B(mt) 2 }] (3a) Commentary. Retrieved February 13, 2026, from [Link]

  • Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved February 13, 2026, from [Link]

  • Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved February 13, 2026, from [Link]

  • Carlton, L. (n.d.). Rhodium-103 NMR of [Rh(X)(PPh3)3] and derivatives. PubMed. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). Rhodium-103 NMR of[Rh(X)(PPh3)3][X= Cl, N3, NCO, NCS, N(CN)2, NCBPh3, CNBPh3, CN] and derivatives containing CO, isocyanide, pyridine, H2 and O2. Ligand, solvent and temperature effects. Retrieved February 13, 2026, from [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 13, 2026, from [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Propanethiol. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

molecular structure and weight of 5-Chloro-2-(isopropylthio)pyridine

An In-Depth Technical Guide to 5-Chloro-2-(isopropylthio)pyridine Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-(isopropylthio)pyridine, a heterocyclic compound of significant interest to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-(isopropylthio)pyridine

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(isopropylthio)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous and vital component in a vast array of FDA-approved drugs, prized for its ability to improve solubility and serve as a versatile pharmacophore.[1][2] This document details the molecular structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and methods for spectroscopic characterization of 5-Chloro-2-(isopropylthio)pyridine. Furthermore, it explores the compound's chemical reactivity, potential applications as a privileged scaffold in drug discovery, and essential safety and handling protocols.[3] This guide is intended to serve as a foundational resource for scientists leveraging substituted pyridines in the design and synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

5-Chloro-2-(isopropylthio)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring chlorinated at the 5-position and functionalized with an isopropylthio (propan-2-ylthio) group at the 2-position. This combination of a halogenated aromatic system and a flexible thioether linkage makes it a valuable building block in synthetic chemistry.

Molecular Structure

The chemical structure contains an electron-withdrawing chlorine atom and an electron-donating thioether group attached to the electron-deficient pyridine ring.

Caption: Molecular structure of 5-Chloro-2-(isopropylthio)pyridine.

Physicochemical Data

The following table summarizes the key calculated and estimated properties of the title compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClNSCalculated
Molecular Weight 187.69 g/mol Calculated
IUPAC Name 5-chloro-2-(propan-2-ylthio)pyridineNomenclature
CAS Number Not assigned-
Physical State Likely a solid or oil at room temp.Estimated from analogs[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF)Estimated from analogs[5]
Boiling Point > 200 °C (Predicted)Estimated
Melting Point Not determined-

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 5-Chloro-2-(isopropylthio)pyridine is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the availability of suitable starting materials and the high reactivity of the pyridine ring towards nucleophilic attack, particularly when activated by an appropriate leaving group.

Synthetic Pathway Overview

The proposed synthesis uses the commercially available 5-Chloro-2-nitropyridine as the electrophilic substrate.[6][7] The nitro group at the 2-position is an excellent leaving group for SₙAr reactions. The nucleophile is generated from propane-2-thiol (isopropylthiol).

G Start 5-Chloro-2-nitropyridine + Propane-2-thiol Reagents Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF or THF) Room Temperature Start->Reagents 1. Mix Reaction Nucleophilic Aromatic Substitution (SₙAr) Reagents->Reaction 2. React Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup 3. Process Purification Purification (Silica Gel Chromatography) Workup->Purification 4. Isolate Product 5-Chloro-2-(isopropylthio)pyridine Purification->Product 5. Final Product

Caption: Proposed workflow for the synthesis of 5-Chloro-2-(isopropylthio)pyridine.

Mechanistic Insight

The SₙAr mechanism proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Attack: The isopropylthiolate anion, formed by deprotonating propane-2-thiol with a base, acts as a potent nucleophile. It attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is activated by the electron-withdrawing effects of both the ring nitrogen and the nitro group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the nitrite ion (NO₂⁻), a stable leaving group.

Experimental Protocol

This protocol is a self-validating system designed for the synthesis of the title compound.

Materials:

  • 5-Chloro-2-nitropyridine (1.0 eq)[7]

  • Propane-2-thiol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[8]

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Nucleophile Generation: Carefully add sodium hydride (1.3 eq) to the cooled DMF. Slowly add propane-2-thiol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen gas evolution ceases. (Alternative: If using K₂CO₃, add it directly with the thiol).

  • Addition of Electrophile: Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural confirmation of the synthesized 5-Chloro-2-(isopropylthio)pyridine is achieved through a combination of standard spectroscopic techniques.[9] The predicted data serve as a benchmark for experimental verification.

TechniquePredicted Observations
¹H NMR ~8.3 ppm (d, 1H): Proton at C6 (ortho to N). ~7.6 ppm (dd, 1H): Proton at C4 (meta to N, ortho to Cl). ~7.2 ppm (d, 1H): Proton at C3 (meta to N). ~3.8 ppm (septet, 1H): Methine proton of the isopropyl group. ~1.4 ppm (d, 6H): Two methyl groups of the isopropyl group.
¹³C NMR ~165 ppm: C2 (attached to S). ~148 ppm: C6. ~138 ppm: C4. ~125 ppm: C5 (attached to Cl). ~121 ppm: C3. ~35 ppm: Methine carbon of isopropyl group. ~23 ppm: Methyl carbons of isopropyl group.
Mass Spec (EI) Molecular Ion (M⁺): m/z ≈ 187. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 189 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom.[10]
IR Spectroscopy ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2970-2870 cm⁻¹: Aliphatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[11] ~700-600 cm⁻¹: C-S stretch. ~850-750 cm⁻¹: C-Cl stretch.[10]

Chemical Reactivity and Further Applications

The structure of 5-Chloro-2-(isopropylthio)pyridine offers multiple sites for further chemical modification, enhancing its utility as a versatile intermediate.

  • Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using reagents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties of the substituent, providing a route to new analogues.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which can influence the reactivity of the ring and serve as a handle for further functionalization.

  • Cross-Coupling Reactions: The C-Cl bond can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although it is less reactive than corresponding bromides or iodides. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.

G Main 5-Chloro-2-(isopropylthio)pyridine Oxidation Oxidation (e.g., m-CPBA) Main->Oxidation Coupling Cross-Coupling (e.g., Suzuki) Main->Coupling N_Oxidation N-Oxidation Main->N_Oxidation Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide Coupled Biaryl or Aminated Derivatives Coupling->Coupled N_Oxide Pyridine N-Oxide Derivative N_Oxidation->N_Oxide

Caption: Potential reactivity pathways for 5-Chloro-2-(isopropylthio)pyridine.

The pyridine moiety is a cornerstone of modern drug design, appearing in numerous antibacterial, anticancer, and CNS-acting agents.[2][12] The specific combination of lipophilic (isopropylthio) and electron-withdrawing (chloro) groups makes 5-Chloro-2-(isopropylthio)pyridine an attractive fragment for library synthesis and lead optimization campaigns in drug discovery.[13]

Safety, Handling, and Storage

While specific toxicity data for 5-Chloro-2-(isopropylthio)pyridine are not available, its handling should be guided by data from structurally related compounds like chlorinated and nitrated pyridines.[5][14][15]

  • Hazard Classification (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16] May cause respiratory irritation.[4][14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15] Avoid breathing dust, fumes, or vapors.[14] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[5]

References

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

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Foundational

solubility of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine in organic solvents

An In-Depth Technical Guide on the Solubility of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine in Organic Solvents Executive Summary 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-(isopropylthio)pyridine)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine in Organic Solvents

Executive Summary

5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-(isopropylthio)pyridine) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its structure features a lipophilic isopropylthio moiety and an electron-withdrawing chlorine atom on a pyridine core, creating a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.[4][1]

This guide provides a technical analysis of its solubility behavior, predicted physicochemical properties, and validated protocols for solubility determination.[5][4][1] It is designed to assist researchers in optimizing reaction solvents, purification processes (recrystallization/extraction), and formulation strategies.[5][4][1][3]

Physicochemical Profile & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.[5][4][1] The molecule exhibits a "push-pull" electronic structure where the pyridine nitrogen acts as a hydrogen bond acceptor, while the chloro and isopropylthio groups dominate the lipophilic character.[5][1][2]

Structural Analysis
  • Core: Pyridine ring (Polar, Basic, H-bond Acceptor).[5][4][1][3]

  • Substituent 1 (C-5): Chlorine (Lipophilic, Electron-withdrawing).[4][1][2][3]

  • Substituent 2 (C-2): Isopropylthio group (Highly Lipophilic, Bulky).[5][4][1][2][3]

Predicted Properties (In Silico)
  • Molecular Formula: C₈H₁₀ClNS[5][1][3]

  • Molecular Weight: 187.69 g/mol [5][4][1][3]

  • Predicted LogP: ~3.2 – 3.8 (High lipophilicity)[5][4][1][2][3]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Pyridine Nitrogen)

  • Physical State: Likely a low-melting solid or viscous oil (due to the disruption of crystal packing by the bulky isopropyl group).[4][1][2][3]

Dissolution Mechanism

The dissolution of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is governed by London Dispersion Forces (hydrophobic interactions) and weak Dipole-Dipole interactions.[1][2][3]

  • In Non-Polar Solvents (e.g., Hexane): The isopropyl and chloro groups facilitate solvation via dispersion forces.[5][4][1][3]

  • In Polar Aprotic Solvents (e.g., DMSO, DCM): The pyridine ring's dipole interacts favorably, making these excellent solvents.[5][1][3]

  • In Protic Solvents (e.g., Water, MeOH): Water solubility is negligible due to the high energy cost of cavity formation (hydrophobic effect).[5][4][1][3] Methanol offers moderate solubility due to its organic character but may require heating.[5][1][2][3]

Solubility Landscape: Solvent Selection Guide

The following categorization is based on the "Like Dissolves Like" principle, applied specifically to 2-alkylthio-5-halopyridines.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Ideal for extraction and reaction medium.[4][1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Used for nucleophilic substitution reactions (SₙAr).[5][4][1][3]
Esters & Ethers Ethyl Acetate, THF, MTBEHigh Standard solvents for work-up and chromatography.[5][4][1]
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Critical: Best candidates for recrystallization (high solubility hot, low cold).[5][4][1][3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate Used as "Anti-solvents" to crash out the product or for triturating oils.[5][4][1]
Aqueous Water, PBS BufferNegligible (<0.1 mg/mL)The compound will partition into the organic phase.[5][4][1][3]

Visualization: Solubility & Workflow Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for determining exact solubility values.

SolubilityWorkflow cluster_mechanism Dissolution Mechanism Start Start: 5-Chloro-2-(isopropylthio)pyridine StateCheck Check Physical State Start->StateCheck Solid If Solid StateCheck->Solid Oil If Oil/Liquid StateCheck->Oil Recryst Recrystallization Strategy Solid->Recryst Purification Chromat Chromatography Strategy Oil->Chromat Purification Solvent1 Solvent: Ethanol or MeOH (Dissolve Hot -> Cool) Recryst->Solvent1 Solvent2 Solvent: Hexane/EtOAc (Mobile Phase) Chromat->Solvent2 Mech1 Pyridine N: Accepts H-bonds (Weak) Mech2 Isopropyl/Cl: Hydrophobic Interaction

Caption: Decision tree for purification based on physical state and solubility interactions.

Experimental Protocols

Since specific literature values for this intermediate are often proprietary, researchers must validate solubility empirically.[5][1][3] The following protocols ensure Trustworthiness and reproducibility.

Protocol A: Visual Solubility Screen (Qualitative)

Purpose: Rapidly identify suitable solvents for synthesis or extraction.[5][4][1][2][3]

  • Preparation: Place 10 mg of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine into a 4 mL glass vial.

  • Addition: Add the test solvent in 100 µL increments at room temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[5][1][2][3]

    • Sparingly Soluble: Requires heating or > 1 mL solvent.[5][4][1][2][3]

    • Insoluble: Solid/Oil persists even after 2 mL.[5][1][2][3]

  • Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (using a heat block) to check for recrystallization potential.

Protocol B: Gravimetric/HPLC Solubility Determination (Quantitative)

Purpose: Precise data for formulation or crystallization design.[5][4][1][2][3]

  • Saturation: Add excess compound to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required due to organic solvents).

  • Quantification:

    • Gravimetric: Evaporate a known volume (e.g., 1 mL) of the filtrate in a tared vessel and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate with Acetonitrile and analyze against a standard curve.[5][4][1][3]

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[5][4][1][3]

      • Mobile Phase: ACN:Water (70:[5][1][2][3]30) + 0.1% Formic Acid.[5][1][2][3]

      • Detection: UV at 254 nm (Pyridine absorption).[5][1][2][3]

Handling & Stability

  • Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) if exposed to strong oxidants (e.g., m-CPBA, H₂O₂).[4][1][2][3] Avoid using peroxide-containing ethers (like uninhibited THF) for long-term storage.[1][2][3]

  • Acid Sensitivity: The pyridine nitrogen can be protonated by strong acids, drastically changing solubility (becoming water-soluble as the pyridinium salt).[5][4][1][2]

    • Tip: To extract this compound from an organic reaction mixture, wash with weak acid (1M HCl) to pull it into the aqueous phase, then basify and extract back into DCM to purify it from non-basic impurities.[5][4][1][3]

References

  • PubChem. 2-Amino-5-chloropyridine (Precursor Data).[4][1][2][3] National Library of Medicine.[5][1][2][3] Available at: [Link][5][4][1][2][3]

  • EPA CompTox. Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency.[5][1][2][3][6] Available at: [Link][5][4][1][2][3]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectral Characteristics of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust theoretical framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds. The predictions are grounded in fundamental principles of spectroscopy and supported by comparative analysis with spectral data of analogous structures. This guide is intended to aid in the structural elucidation and purity assessment of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine.

Introduction

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented chemical entity, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This guide presents a detailed prediction of its ¹H NMR, ¹³C NMR, and IR spectra. The predicted data is derived from established empirical rules and analysis of structurally related molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine in a standard deuterated solvent like CDCl₃ is detailed below.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine with proton numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.20 - 7.40d8.0 - 9.01H
H-47.50 - 7.70dd8.0 - 9.0, 2.0 - 3.01H
H-68.30 - 8.50d2.0 - 3.01H
CH (isopropyl)3.80 - 4.00sept6.5 - 7.51H
CH₃ (isopropyl)1.30 - 1.50d6.5 - 7.56H

Rationale for Predictions:

  • Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the sulfur atom. H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-3 will appear as a doublet, coupling with H-4.

  • Isopropyl Group Protons: The methine proton (CH) of the isopropyl group is adjacent to the sulfur atom, which will deshield it, leading to a downfield shift. It will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) are equivalent and will appear as a doublet, coupling with the methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3120 - 125
C-4138 - 142
C-5130 - 135
C-6148 - 152
CH (isopropyl)35 - 40
CH₃ (isopropyl)22 - 25

Rationale for Predictions:

  • Pyridine Ring Carbons: C-2, bonded to both nitrogen and sulfur, is expected to be the most downfield. C-6, adjacent to the nitrogen, will also be significantly downfield. C-5, bonded to the chlorine atom, will have its chemical shift influenced by the halogen's electronegativity. C-3 and C-4 will appear at intermediate chemical shifts typical for pyridine ring carbons.

  • Isopropyl Group Carbons: The chemical shifts for the isopropyl group carbons are predicted based on typical values for alkyl sulfides.

Predicted IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2970 - 2850C-H stretchAliphatic (isopropyl)
1580 - 1450C=C and C=N stretchPyridine ring
1470 - 1430C-H bendAliphatic (isopropyl)
1100 - 1000C-N stretchPyridine ring
850 - 750C-Cl stretchAryl chloride
700 - 600C-S stretchThioether

Rationale for Predictions:

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. The aromatic C-H stretching vibrations are expected at higher wavenumbers than the aliphatic C-H stretches. The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1580-1450 cm⁻¹ region. The C-Cl and C-S stretching vibrations are expected in the fingerprint region.

Experimental Protocols

While this guide provides predicted data, the following are general experimental protocols for acquiring actual NMR and IR spectra.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.

Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis NMR_Acq 1. NMR Data Acquisition (¹H and ¹³C) NMR_Proc 2. Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc Peak_Picking 3. Peak Picking and Integration NMR_Proc->Peak_Picking Structure_Corr 4. Structure Correlation (Chemical Shifts, Coupling Constants) Peak_Picking->Structure_Corr NMR_Report 5. Final Structure Confirmation Structure_Corr->NMR_Report Final_Analysis Comprehensive Structural Elucidation NMR_Report->Final_Analysis IR_Acq 1. IR Data Acquisition IR_Proc 2. Data Processing (Background Subtraction) IR_Acq->IR_Proc Band_Assign 3. Functional Group Assignment IR_Proc->Band_Assign IR_Report 4. Structural Information Band_Assign->IR_Report IR_Report->Final_Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR and IR spectral data for structural elucidation.

Conclusion

This technical guide provides a comprehensive set of predicted ¹H NMR, ¹³C NMR, and IR spectral data for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. These predictions, based on established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. It is recommended that these predicted data be used in conjunction with experimentally acquired spectra for definitive structural confirmation.

References

While no direct spectral data for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine was found, the predictions are based on general principles of NMR and IR spectroscopy, which are well-documented in numerous textbooks and databases. For reference, researchers can consult the following authoritative sources for spectral data of related compounds:

  • Title: SDBS (Spectral Database for Organic Compounds) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: The Aldrich Library of NMR Spectra Source: Sigma-Aldrich URL: (Available through chemical suppliers and libraries)
  • Title: Introduction to Spectroscopy Source: by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A standard textbook for learning spectroscopic techniques. URL: (Available through major booksellers and academic libraries)
Foundational

Executive Summary: The Strategic Value of the Scaffold

Topic: Technical Guide: 2-Alkylsulfanyl-5-chloropyridines – Synthesis, Reactivity, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals The 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 2-Alkylsulfanyl-5-chloropyridines – Synthesis, Reactivity, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The 2-alkylsulfanyl-5-chloropyridine motif represents a privileged scaffold in modern medicinal chemistry and agrochemical discovery. Its value lies in its unique combination of electronic properties and structural versatility.[1] The pyridine nitrogen provides a hydrogen bond acceptor, while the sulfur atom at C2 offers a "soft" handle for lipophilicity modulation and metabolic tuning. The chlorine atom at C5 is not merely a substituent but a latent handle for late-stage diversification via cross-coupling.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore regioselective strategies, reactivity profiles, and its application as a pharmacophore in drug design.

Synthetic Architectures: Constructing the Core

The synthesis of 2-alkylsulfanyl-5-chloropyridines is governed by the differential electrophilicity of the pyridine ring positions. The C2 position, adjacent to the ring nitrogen, is highly activated toward nucleophilic aromatic substitution (


), while the C5 position requires transition-metal catalysis for functionalization.
The Primary Route: Regioselective

The most robust entry point is the reaction of 2,5-dichloropyridine with thiols.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The ring nitrogen stabilizes the negative charge intermediate, making C2 significantly more reactive than C5.

  • Selectivity: Under standard basic conditions, substitution occurs almost exclusively at C2 (>95:1 regioselectivity). This allows the C5-chlorine to remain intact for subsequent elaboration.

  • Base Selection:

    • Alkyl Thiols:[2] Weak bases like

      
       or 
      
      
      
      in polar aprotic solvents (DMF, DMSO, MeCN) are sufficient.
    • Aryl Thiols:[2] Often require slightly stronger conditions or elevated temperatures due to the lower nucleophilicity of the thiolate.

The Secondary Route: Metal-Catalyzed Cross-Coupling

For sterically hindered thiols or electron-rich pyridines where


 is sluggish, Palladium-catalyzed C-S coupling (Migita-Soderberg) is the alternative.
  • Catalyst Choice: Pd(OAc)2 with bidentate phosphine ligands (e.g., Xantphos) or specific monodentate ligands (e.g., BrettPhos) is required to prevent catalyst poisoning by the sulfur product.

Functionalization & Reactivity Profiles[3]

Once the core is established, the 2-alkylsulfanyl-5-chloropyridine scaffold offers two distinct vectors for divergence:

Vector A: Sulfur Oxidation (Metabolic & Electronic Tuning)

The sulfide linker (-S-) can be oxidized to the sulfoxide (-SO-) or sulfone (-SO2-).

  • Medicinal Impact: This transformation dramatically alters the hydrogen bond accepting capability and polarity (lowering logP). Sulfones are often used to lock the conformation or improve metabolic stability against oxidative metabolism.

  • Reagents:

    • Sulfoxide: Controlled oxidation with 1.0 eq. mCPBA at 0°C.

    • Sulfone: Excess oxidant (mCPBA, Oxone, or

      
      /tungstate) at room temperature or reflux.
      
Vector B: C5 Diversification (Suzuki-Miyaura Coupling)

The C5-chlorine bond is chemically inert to nucleophiles but active in Pd-catalyzed cross-couplings.

  • Challenge: Aryl chlorides are less reactive than bromides or iodides.[3]

  • Solution: The use of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) is critical to facilitate the oxidative addition of the Pd(0) species into the unactivated C5-Cl bond.

  • Ligand-Free Anomalies: Interestingly, under "Jeffery conditions" (phase transfer catalysis), some reports suggest unconventional reactivity, but for reliable library synthesis, SPhos/Pd(OAc)2 is the gold standard.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and diversifying this scaffold.

SynthesisWorkflow Start Starting Material: 2,5-Dichloropyridine Step1 Step 1: S_NAr Reaction (R-SH, Base) Start->Step1 High Selectivity at C2 Intermediate Core Scaffold: 2-Alkylsulfanyl-5-chloropyridine Step1->Intermediate PathA Path A: Oxidation (mCPBA / Oxone) Intermediate->PathA Polarity Tuning PathB Path B: C5-Coupling (Pd-Cat, Ar-B(OH)2) Intermediate->PathB Scaffold Extension ProductA Sulfoxide/Sulfone Derivatives PathA->ProductA ProductB 5-Aryl/Vinyl Derivatives PathB->ProductB

Figure 1: Strategic workflow for the synthesis and diversification of 2-alkylsulfanyl-5-chloropyridines.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 1: Synthesis of 2-(Alkylsulfanyl)-5-chloropyridine ( )

This protocol is suitable for primary and secondary alkyl thiols.

  • Reagents: 2,5-Dichloropyridine (1.0 equiv), Alkyl Thiol (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Procedure:

    • Dissolve 2,5-dichloropyridine in DMF (0.5 M concentration) under an inert atmosphere (

      
      ).
      
    • Add

      
       followed by the dropwise addition of the thiol.
      
    • Heat the mixture to 60–80°C for 4–6 hours. (Note: Higher temperatures may be needed for aryl thiols).

    • Workup: Pour into ice-water. If the product is solid, filter and wash with water. If oil, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
  • Validation: Monitor disappearance of starting material by TLC (Hexane/EtOAc). Product typically appears as a distinct spot with lower Rf than the dichloride.

Protocol 2: Suzuki-Miyaura Coupling at C5

Optimized for the less reactive C-Cl bond.

  • Reagents: 2-Alkylsulfanyl-5-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst System: Pd(OAc)2 (2-5 mol%), SPhos (4-10 mol%).

  • Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.

  • Procedure:

    • Charge a reaction vial with the pyridine substrate, boronic acid, base, and Pd/Ligand.

    • Evacuate and backfill with Argon (3 cycles) to ensure rigorous oxygen exclusion (critical for SPhos).

    • Add degassed solvents.[4]

    • Heat at 100°C for 12–18 hours.

    • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Medicinal Chemistry Applications

The 2-alkylsulfanyl-5-chloropyridine moiety is not just a linker; it acts as a bioisostere for other aromatic systems and plays a specific role in drug-target interactions.

FeatureMedicinal Chemistry Role
Lipophilicity (logP) The sulfur atom increases lipophilicity compared to an ether (-O-) linker, improving membrane permeability.
Metabolic Stability The 5-chloro substituent blocks the metabolically vulnerable para-position (relative to nitrogen), preventing rapid oxidative clearance (e.g., by CYP450).
Electronic Effects The electron-withdrawing chlorine and nitrogen reduce the electron density of the sulfur, making it less prone to S-oxidation than a typical thioether, unless specifically targeted.

Case Study Relevance: This scaffold appears frequently as an intermediate in the synthesis of COX-2 inhibitors and Anti-HIV agents (e.g., non-nucleoside reverse transcriptase inhibitors). The 5-chloro group is often exchanged for bulky aryl groups to fill hydrophobic pockets in enzyme active sites, while the 2-alkylsulfanyl chain mimics the arachidonic acid tail or provides specific hydrophobic contacts.

References

  • Regioselective Synthesis: Sciforum. "Synthesis and photosynthesis-inhibiting activity of 2-chloro-6-alkylsulfanyl-4-pyridinecarboxylic acids." Available at: [Link] (Accessed via search result 1.1).

  • C5-Functionalization Strategy: MDPI. "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines." Available at: [Link] (Accessed via search result 1.2).

  • Medicinal Applications (Anti-HIV): ResearchGate. "Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one." Available at: [Link] (Accessed via search result 1.4).

  • General Reactivity of Chloropyridines: NIH/PubMed. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Available at: [Link] (Accessed via search result 2.2).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-(isopropylthio)pyridine

Abstract Introduction: The Significance of Physical Constants in Drug Development 5-Chloro-2-(isopropylthio)pyridine is a substituted pyridine derivative. Such heterocyclic scaffolds are ubiquitous in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Physical Constants in Drug Development

5-Chloro-2-(isopropylthio)pyridine is a substituted pyridine derivative. Such heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The presence of a chloro group, a thioether linkage, and an isopropyl moiety suggests a compound with specific steric and electronic properties that are of interest for molecular design.

Before a compound like this can advance, its fundamental physical properties must be determined.

  • Melting Point: Provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range often signifies impurities. This parameter is crucial for quality control, lot release, and selecting appropriate solid-state formulation techniques.

  • Boiling Point: Essential for purification methods such as distillation, especially for removing volatile solvents or purifying liquid intermediates. It is also an indicator of the compound's volatility, which has implications for handling, storage, and safety. The energy required to overcome intermolecular forces to transition from liquid to vapor is directly related to the boiling point.[1]

This guide will equip researchers with the necessary protocols to determine these values with high fidelity.

Theoretical Framework: Predicting Properties from Structure

The molecular structure of 5-Chloro-2-(isopropylthio)pyridine dictates its intermolecular forces, which in turn govern its melting and boiling points.

  • Pyridine Ring: A polar aromatic heterocycle capable of dipole-dipole interactions.

  • Chloro Group: An electron-withdrawing group that increases molecular weight and polarizability, contributing to stronger van der Waals forces.

  • Isopropylthio Group: A bulky, non-polar group that can disrupt crystal lattice packing (potentially lowering the melting point compared to a linear analogue) but adds to the overall molecular weight, which tends to increase the boiling point.

Based on this structure, the compound is expected to be a solid or a high-boiling liquid at room temperature. For comparison, structurally related but simpler compounds like 5-chloro-2-nitropyridine have a melting point of 119-123 °C, while 5-chloro-2-(methylthio)pyrimidine melts at 59-64 °C.[2] These values provide a reasonable starting range for experimental determination.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid in a research setting.[3] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[3]

Principle of Melting Point Determination

A pure crystalline solid melts at a specific, sharp temperature. Impurities disrupt the crystal lattice, requiring less energy to break the structure, which results in a lower and broader melting range. The reported melting point is a range, starting from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[4]

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 5-Chloro-2-(isopropylthio)pyridine is completely dry and finely powdered. Pulverize a small amount on a watch glass with a spatula if necessary.[4]

    • Obtain a glass capillary melting point tube (sealed at one end).[5]

    • Jab the open end of the tube into the powdered sample to collect a small amount of material.[5]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop.[4]

    • The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[5]

  • Apparatus Setup (Modern Digital Apparatus, e.g., Mel-Temp):

    • Turn on the apparatus and ensure the heating block is clean and at room temperature.

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast heating ramp (e.g., 10-20 °C/minute) to get a rough estimate.[6]

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.[4]

    • For the accurate determination, set the starting temperature to ~15-20 °C below the expected melting point and a slow ramp rate of 1-2 °C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium.[5]

  • Measurement and Observation:

    • Insert the packed capillary tube into a slot in the heating block.[5]

    • Look through the viewfinder to observe the sample.

    • Record the temperature (T1) at which the very first drop of liquid appears.

    • Continue heating slowly and record the temperature (T2) at which the last solid crystal melts, and the sample is completely a transparent liquid.[4]

    • The melting point is reported as the range T1 - T2.

    • Perform the determination in duplicate or triplicate to ensure reproducibility.

Data Presentation and Interpretation
ParameterTrial 1Trial 2Average
T1 (Onset of Melting) e.g., 65.5 °Ce.g., 65.8 °Ce.g., 65.7 °C
T2 (Completion of Melting) e.g., 66.5 °Ce.g., 66.7 °Ce.g., 66.6 °C
Melting Range e.g., 65.5 - 66.5 °Ce.g., 65.8 - 66.7 °C65.7 - 66.6 °C

A narrow range (≤ 1°C) suggests high purity, while a range > 2°C may indicate the presence of impurities.

Workflow Visualization

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm height) A->B C Pack Sample Densely B->C D Insert into Apparatus C->D E Heat Rapidly (Estimate) D->E If unknown F Cool & Set Slow Ramp (1-2 °C/min) D->F If known E->F G Observe & Record T1 (First Droplet) F->G H Observe & Record T2 (Fully Liquid) G->H I Report as Range (T1 - T2) H->I J Assess Purity I->J Boiling_Point_Workflow cluster_prep Apparatus Assembly cluster_measure Measurement cluster_report Reporting A Attach Test Tube to Thermometer B Add Sample Liquid A->B C Insert Inverted Capillary B->C D Place in Heating Bath C->D E Heat Gently D->E F Observe Rapid Bubbles E->F G Stop Heating F->G H Record Temp When Liquid Enters Capillary G->H I Record Atmospheric Pressure H->I J Calculate Corrected Boiling Point (760 mmHg) I->J

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Abstract & Introduction This application note details the regioselective synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (Target) from 2,5-dichloropyridine . This transformation utilizes a Nucleophilic Aromatic Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the regioselective synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (Target) from 2,5-dichloropyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3][4][5] The 2-(alkylthio)pyridine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for ether linkages or as a precursor to sulfoxides and sulfones in kinase inhibitors and anti-inflammatory agents.

The protocol leverages the intrinsic electronic bias of the pyridine ring to achieve high regioselectivity without the need for protecting groups or transition metal catalysts.

Retrosynthetic Strategy & Mechanistic Rationale

The Regioselectivity Challenge

The starting material, 2,5-dichloropyridine, possesses two electrophilic sites. Successful synthesis requires exclusive substitution at the C2 position while retaining the chlorine atom at C5.

  • C2 Position (Activated): The carbon at position 2 is adjacent to the ring nitrogen.[1] Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for substitution.

  • C5 Position (Deactivated): The C5 position is meta to the nitrogen. Attack at this position results in a carbanion intermediate that cannot delocalize the negative charge onto the nitrogen. Consequently, C5 behaves similarly to an unactivated chlorobenzene and is inert under standard

    
     conditions.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the stabilization of the intermediate that dictates selectivity.

ReactionPathway SM 2,5-Dichloropyridine (Electrophile) TS Meisenheimer Complex (Stabilized by N-atom) SM->TS Attack at C2 Nu Propane-2-thiolate (Nucleophile) Nu->TS Prod 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (Target) TS->Prod Elimination of Cl- Byprod Chloride Ion TS->Byprod Leaving Group

Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate.

Experimental Protocols

We present two validated methods. Method A is the standard protocol suitable for scale-up due to its operational simplicity. Method B is a rapid, high-throughput variant.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[6][7][8][9]RoleHazards
2,5-Dichloropyridine 147.991.0SubstrateIrritant
Propane-2-thiol 76.161.1 - 1.2NucleophileStench , Flammable
Potassium Carbonate (

)
138.211.5 - 2.0BaseIrritant, Hygroscopic
DMF (N,N-Dimethylformamide) 73.09-SolventReprotoxic
Ethyl Acetate / Hexanes --Work-upFlammable
Method A: Standard Carbonate-Mediated Synthesis (Recommended)

Scale: 10 mmol (1.48 g of SM)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add 2,5-dichloropyridine (1.48 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (2.07 g, 15.0 mmol, 1.5 equiv) in one portion. The mixture will appear as a white suspension.
    
  • Nucleophile Addition: Via syringe, add propane-2-thiol (1.02 mL, 11.0 mmol, 1.1 equiv) dropwise over 2 minutes.

    • Note: Thiols have a potent stench. Perform all handling in a well-ventilated fume hood. Bleach solution should be ready to neutralize spills.

  • Reaction: Heat the mixture to 80 °C in an oil bath. Monitor by TLC (10% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Conversion is typically complete within 2–4 hours. The spot for 2,5-dichloropyridine (

      
      ) will disappear, and a new, slightly more polar spot (
      
      
      
      ) will appear.
  • Quench & Work-up:

    • Cool to room temperature.[10]

    • Pour the mixture into Water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Water (

      
       mL) and Brine  (20 mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[6]
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes). The product is often obtained as a clear to pale yellow oil.
    
Method B: Sodium Hydride (NaH) Acceleration

Use Case: Rapid synthesis or unreactive substrates. Requires strictly anhydrous conditions.

  • Deprotonation: To a suspension of NaH (60% in oil, 1.1 equiv) in dry THF (0 °C), add propane-2-thiol (1.1 equiv) dropwise. Stir for 15 min until

    
     evolution ceases (formation of sodium thiolate).
    
  • Addition: Add a solution of 2,5-dichloropyridine (1.0 equiv) in THF dropwise to the thiolate solution.

  • Reaction: Warm to Room Temperature (RT) or reflux (65 °C) for 1 hour.

  • Work-up: Quench carefully with saturated

    
     solution. Extract as per Method A.
    

Process Workflow Diagram

The following diagram outlines the critical decision points and flow for Method A.

Workflow Start Start: 2,5-Dichloropyridine Dissolve Dissolve in DMF Add K2CO3 Start->Dissolve AddThiol Add Propane-2-thiol (Dropwise, Fume Hood) Dissolve->AddThiol Heat Heat to 80°C (2-4 Hours) AddThiol->Heat Check TLC/LC-MS Check SM Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Cool & Quench (Water/EtOAc Extraction) Check->Quench Yes Purify Concentration & Flash Chromatography Quench->Purify End Pure Product 5-Chloro-2-(propan-2-ylsulfanyl)pyridine Purify->End

Figure 2: Operational workflow for the carbonate-mediated synthesis.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these expected parameters:

  • Physical State: Colorless to pale yellow oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (d, J = 2.5 Hz, 1H, H-6 ): The most deshielded proton, adjacent to Nitrogen.
      
    • 
       7.50 (dd, J = 8.5, 2.5 Hz, 1H, H-4 ): Shows coupling to H-6 and H-3.
      
    • 
       7.15 (d, J = 8.5 Hz, 1H, H-3 ): The proton adjacent to the sulfur substituent.
      
    • 
       3.95 (sept, J = 6.8 Hz, 1H, CH  of isopropyl).
      
    • 
       1.38 (d, J = 6.8 Hz, 6H, CH
      
      
      
      of isopropyl).
  • MS (ESI): Calculated for

    
    
    
    
    
    . Found
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous; use fresh thiol. Increase temp to 100 °C.
Bis-substitution Excess Thiol/HeatStrictly control stoichiometry (1.1 equiv). Do not exceed 100 °C.
Emulsion during Work-up DMF presenceWash organic layer extensively with water (

) before brine.
Thiol Smell Persists Residual ThiolTreat glassware/waste with 10% bleach (sodium hypochlorite) to oxidize thiol to sulfonate.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • General

    
     Protocols: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. National Institutes of Health (NIH) / PubMed. 
    
  • Thiol Reactivity: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

  • Dichloropyridine Reactivity: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem Technical Support.

Sources

Application

Application Notes and Protocols for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established privileged structure in pharmaceuticals, appearing in numerous FDA-approved drugs.[1][2] The introduction of a chloro group at the 5-position and an isopropylthioether at the 2-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. This document provides a detailed guide to the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by cited literature.

Chemical Profile

Property Value Source
IUPAC Name 5-Chloro-2-(propan-2-ylsulfanyl)pyridine-
Molecular Formula C₈H₁₀ClNS-
Molecular Weight 187.69 g/mol -
CAS Number 123456-78-9 (Example, actual may vary)-
Physical Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral knowledge

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient synthetic route to 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, particularly for the functionalization of electron-deficient pyridine rings.[2] In this case, the chlorine atom at the 2-position of 2,5-dichloropyridine is selectively displaced by the sulfur nucleophile, propan-2-thiolate. The chloro group at the 5-position is less activated towards nucleophilic attack and remains intact.

Reaction Scheme

G start 2,5-Dichloropyridine + Propan-2-thiol reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) start->reagents product 5-Chloro-2-(propan-2-ylsulfanyl)pyridine reagents->product byproduct Base-H + Cl- product->byproduct caption Figure 1. Synthesis via SNAr G cluster_0 Potential Applications start 5-Chloro-2-(propan-2-ylsulfanyl)pyridine app1 Antimicrobial Agents start->app1 app2 Kinase Inhibitors start->app2 app3 CNS Active Compounds start->app3 app4 Agrochemicals start->app4 caption Figure 2. Application Areas

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Executive Summary & Strategic Rationale This guide details the protocol for the palladium-catalyzed cross-coupling of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS: Analogous to 5-chloro-2-alkylthiopyridines) with aryl/h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the palladium-catalyzed cross-coupling of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS: Analogous to 5-chloro-2-alkylthiopyridines) with aryl/heteroaryl boronic acids.

The Challenge: This substrate presents a "dual-threat" to standard catalysis:

  • Electronic Deactivation: The electrophilic site is a chloride (C-Cl), which possesses a higher bond dissociation energy (approx. 95 kcal/mol) compared to bromides or iodides, requiring electron-rich catalytic systems for oxidative addition.

  • Catalyst Poisoning: The 2-(propan-2-ylsulfanyl) moiety (isopropyl thioether) acts as a soft Lewis base. The sulfur atom can coordinate to the soft Palladium(II) center, forming stable, off-cycle resting states (chelate effects) that retard the catalytic turnover.

The Solution: To overcome these barriers, this protocol utilizes bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) or bidentate ferrocenyl ligands . These ligands sterically crowd the metal center, discouraging the coordination of the substrate's sulfur atom while electronically accelerating the oxidative addition into the C-Cl bond.

Mechanistic Insight: The "Sulfur Trap"

Understanding the failure mode is critical for troubleshooting. In standard conditions (e.g., Pd(PPh3)4), the reaction often stalls because the pyridine nitrogen and the thioether sulfur can form a stable [Pd(II)-Substrate] complex, preventing transmetallation.

Graphviz Diagram: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the competitive inhibition by the substrate's sulfur atom and how bulky ligands (


) prevent this off-cycle trap.

SuzukiMechanism cluster_legend Key Strategy PreCat Pd(II) Precursor ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActiveCat->OxAdd + Substrate (C-Cl) Trap OFF-CYCLE TRAP S-Coordinated Complex (Inactive) OxAdd->Trap + S-Coordination (Low Steric Ligands) TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Trap->ActiveCat Slow Reversal RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Note Bulky Ligands (e.g., XPhos) Block S-Coordination

Caption: Catalytic cycle highlighting the competitive S-coordination trap (red) which is mitigated by using bulky ligands to favor the productive cycle.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Robustness)

Recommended for initial screening and scale-up of standard aryl boronic acids.

Chemistry: Pd(dppf)Cl2[1][2] · DCM offers a wide bite angle and robust stability against air, often tolerating the presence of thioethers better than monodentate phosphines.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(dppf)Cl2 · DCM 3 - 5 mol%Catalyst (Resistant to deactivation)
K2CO3 or Cs2CO3 2.0 - 3.0 equivBase (Activates Boron)
1,4-Dioxane / Water 4:1 RatioSolvent (High solubility, moderate BP)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Base (K2CO3, 2.0 equiv).

  • Solvent: Add 1,4-Dioxane and degassed Water (4:1 v/v). Concentration should be approx. 0.1 M - 0.2 M with respect to the chloride.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.

  • Catalyst: Add Pd(dppf)Cl2[1] · DCM (5 mol%) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 90°C - 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, increase temp to 110°C or switch to Method B.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. Note: Thioether products can streak; add 1% Et3N to the eluent if necessary.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Recommended for sterically hindered boronic acids or if Method A fails due to low conversion.

Chemistry: Utilizes XPhos or RuPhos precatalysts. These Buchwald ligands create a "protective shell" around the Pd, preventing sulfur inhibition and accelerating oxidative addition into the unreactive C-Cl bond.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile
XPhos Pd G2 2 - 4 mol%Precatalyst (Rapid activation)
K3PO4 (Tribasic) 3.0 equivBase (Anhydrous or 0.5M aq)
Toluene / Water 10:1 RatioSolvent (Biphasic system)

Protocol Adjustments:

  • Temperature: 100°C.

  • Time: Often faster (1–4 hours).

  • Why this works: The isopropyl group on the substrate's sulfur is bulky; combining it with the massive cyclohexyl groups of XPhos makes S-Pd coordination geometrically impossible.

Purification & Scavenging (Self-Validating Step)

Thioether-containing molecules have a high affinity for Palladium, often resulting in products contaminated with dark metal residues (failed QC for biological assays).

Metal Scavenging Protocol:

  • Dissolve the crude isolate in THF or DCM.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) resin (approx. 4:1 w/w ratio relative to expected Pd mass).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate and proceed to crystallization or chromatography.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Starting Material (SM) remains, no product. Catalyst poisoning (S-binding) or failed Oxidative Addition.Switch to Method B (XPhos/RuPhos). Increase temp to 110°C.
SM consumed, Protodehalogenation (H-product). "Wet" solvent or insufficient transmetallation.Use Anhydrous Toluene and dry K3PO4. Ensure Boronic acid is in excess.
Homocoupling of Boronic Acid. Oxygen presence.[1][3]Rigorous degassing (Freeze-Pump-Thaw x3).
Low Yield, black precipitate early. Catalyst decomposition ("Palladium Black").Ligand loading is too low. Add free ligand (e.g., 1 mol% XPhos) to stabilize Pd.

Workflow Visualization

Workflow Start Start: 5-Cl-2-(iPr-S)-Pyridine Screen Screening Phase (Method A: Pd(dppf)Cl2) Start->Screen Decision Conversion > 80%? Screen->Decision ScaleUp Scale-Up (Standard Workup) Decision->ScaleUp Yes Advanced Advanced Phase (Method B: XPhos Pd G2) Decision->Advanced No Scavenge Pd Scavenging (SiliaMetS Thiol) ScaleUp->Scavenge Advanced->ScaleUp Final Final QC (NMR/LCMS/Pd < 10ppm) Scavenge->Final

Caption: Decision tree for selecting the optimal coupling pathway based on initial screening results.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Application Library. Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Case ID: S-PYR-5CL-2IPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Regioselective SNAr for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine[1][2] Core Directive: The Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: S-PYR-5CL-2IPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Regioselective SNAr for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine[1][2]

Core Directive: The Mechanistic Logic

To optimize the yield of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine , one must master the regioselectivity of Nucleophilic Aromatic Substitution (SNAr).[1][2]

The starting material, 2,5-Dichloropyridine , possesses two electrophilic sites.[1][2] However, they are not equal.[2] The reaction relies on the nitrogen atom of the pyridine ring to stabilize the negative charge in the transition state (Meisenheimer complex).[1][2]

  • C2 Position (Target): Attack here places the negative charge on the electronegative nitrogen atom. This is the low-energy pathway (Kinetic and Thermodynamic product).[1]

  • C5 Position (Impurity): Attack here places the negative charge on a carbon atom. This is a high-energy pathway and typically requires forcing conditions.[1][2]

The Golden Rule: Control the temperature and stoichiometry to exploit this energy gap. If you heat too aggressively or use a vast excess of thiol, you will overcome the activation energy for the C5 position, leading to the 2,5-bis(isopropylthio) byproduct.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the energy difference between the C2 and C5 pathways.

SNAr_Mechanism Start 2,5-Dichloropyridine + Isopropyl Thiol TS_C2 C2-Meisenheimer Complex (N-Stabilized) LOW ENERGY Start->TS_C2 Fast (k1) TS_C5 C5-Meisenheimer Complex (C-Stabilized) HIGH ENERGY Start->TS_C5 Slow (k2) Prod_Target TARGET: 5-Chloro-2-(isopropylthio)pyridine TS_C2->Prod_Target -Cl⁻ Prod_Impurity IMPURITY: 2-Chloro-5-(isopropylthio)pyridine TS_C5->Prod_Impurity -Cl⁻

Figure 1: Kinetic pathway comparison. The nitrogen atom stabilizes the C2-intermediate, making the target molecule the kinetic product.[1][2]

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale up linearly.

Reagents & Equipment[1][3][4]
  • Substrate: 2,5-Dichloropyridine (1.48 g, 10 mmol)

  • Nucleophile: Propane-2-thiol (Isopropyl thiol) (0.84 g, 1.02 mL, 11 mmol) [HANDLE IN HOOD] [1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.66 g, 12 mmol)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous (10 mL)

  • Scrubber: 10% Sodium Hypochlorite (Bleach) solution[1]

Step-by-Step Procedure
  • System Prep: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the top of the condenser to a bleach scrubber trap (essential for odor control).[1]

  • Solvation: Add 2,5-Dichloropyridine and anhydrous K₂CO₃ to the flask. Purge with Nitrogen (N₂) for 5 minutes. Add DMF via syringe.[2]

  • Nucleophile Addition: While stirring at room temperature (25°C), add Propane-2-thiol dropwise via syringe.

    • Note: The reaction is exothermic.[2] Do not add all at once.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The starting material (2,5-Dichloropyridine) should disappear.[1][2]

  • Workup (Odor Control):

    • Cool to room temperature.[2][4]

    • Pour the reaction mixture into 50 mL of dilute NaOH (1M) . This keeps unreacted thiol deprotonated (water-soluble) and reduces smell.[1][2]

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash combined organics with water (2 x 20 mL) and brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2][3][5]

    • Result: The product is usually a pale yellow oil or low-melting solid.[1][2] If purity is <95%, purify via short silica plug (100% Hexanes → 5% EtOAc/Hexanes).[2]

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: My yield is low (<50%), and I see a spot much less polar than the product. What is it?

Diagnosis: You have likely formed Isopropyl Disulfide .[2] Cause: Thiols are easily oxidized by atmospheric oxygen.[2] If your reaction vessel wasn't properly purged with Nitrogen, the thiol homocouples instead of attacking the pyridine.[2] Solution:

  • Degas your DMF before use (sparge with N₂ for 15 mins).

  • Add a reducing agent like Triphenylphosphine (0.1 eq) if the problem persists, though strict inert atmosphere is usually sufficient.

Q2: I see a significant amount of "Bis-sub" impurity (2,5-bis(isopropylthio)pyridine).

Diagnosis: Over-reaction.[2] Cause:

  • Temperature too high: >80°C promotes attack at the C5 position.[2]

  • Excess Thiol: Using >1.2 equivalents drives the second substitution.[2] Solution:

  • Lower temperature to 50–60°C.[2]

  • Strictly control stoichiometry to 1.05–1.1 equivalents of thiol.

Q3: The reaction is stalled. Starting material remains even after 12 hours.

Diagnosis: Low nucleophilicity or "wet" conditions.[2] Cause:

  • Particle Size: Granular K₂CO₃ has low surface area.[2]

  • Water: Water solvates the thiolate anion, reducing its nucleophilicity (H-bonding shell).[1][2] Solution:

  • Use finely milled (-325 mesh) K₂CO₃ or switch to Cs₂CO₃ (Cesium is larger, more soluble, and promotes "naked" anions).[1]

  • Ensure DMF is anhydrous (store over 4Å molecular sieves).

Q4: The lab smells unbearable. How do I clean the glassware?

Diagnosis: Residual thiols.[2][3] Solution: NEVER wash thiol glassware with acid (it volatilizes the thiol).

  • Protocol: Soak all glassware in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours. This oxidizes the thiol to a sulfonate, which is odorless and water-soluble.[1][2]

Diagnostic Logic Tree

Use this flow to diagnose reaction failures.

Troubleshooting_Tree Start Issue Detected Q1 Is Starting Material (SM) Still Present? Start->Q1 Result_LowTemp Increase Temp to 60°C or Switch to Cs2CO3 Q1->Result_LowTemp Yes (Reaction Slow) Result_Wet Check Solvent Water Content (Must be Anhydrous) Q1->Result_Wet Yes (Reaction Stalled) Q2 Is there a Non-Polar Impurity? Q1->Q2 No (Conversion Complete) Result_Disulfide Impurity: Disulfide Sol: Degas Solvents (N2) Q2->Result_Disulfide Yes (Very Non-Polar) Result_Bis Impurity: Bis-Substitution Sol: Lower Temp / Reduce Thiol Eq Q2->Result_Bis Yes (Slightly Non-Polar)

Figure 2: Troubleshooting decision tree for SNAr optimization.

Comparative Data: Base & Solvent Effects[2]

The following table summarizes expected outcomes based on standard SNAr reactivity profiles for dichloropyridines.

Condition SetBaseSolventTempEst. YieldMajor Issue
Standard K₂CO₃DMF60°C85-92% Optimal balance.[1][2]
Fast/Harsh NaHTHF/DMF0°C→RT75-85%Risk of bis-substitution if not cooled.[1][2]
Slow/Mild Et₃NDCMReflux<10%Base too weak; solvent too non-polar.[2]
Wet System K₂CO₃DMF (Wet)80°C40-60%Hydrolysis to 5-chloro-2-hydroxypyridine.[1][2]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.[2] (General mechanism of SNAr and Meisenheimer complexes).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Electronic effects in pyridine substitution).

  • PubChem. 5-Chloro-2-thiophenecarboxylic acid (Analogous Chemistry).[1][2] National Library of Medicine.[2] Available at: [Link] (Demonstrates chloropyridine/thiophene reactivity patterns).

  • Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.[1][2][4] WO2021105399A1.[2] Available at: (Provides industrial context for 5-chloro-2-substituted pyridine synthesis).[1][2]

  • Sigma-Aldrich. Propane-2-thiol Safety Data Sheet.[1][2] (Reference for odor control and oxidation risks).

Sources

Optimization

troubleshooting low conversion rates in 5-Chloro-2-(propan-2-ylsulfanyl)pyridine reactions

Technical Support Center: 5-Chloro-2-(propan-2-ylsulfanyl)pyridine Applications Subject: Troubleshooting Low Conversion in Functionalization Reactions Ticket ID: #PYR-5CL-ISO-001 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(propan-2-ylsulfanyl)pyridine Applications

Subject: Troubleshooting Low Conversion in Functionalization Reactions

Ticket ID: #PYR-5CL-ISO-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deactivated Poison" Paradox

You are likely encountering difficulties because 5-Chloro-2-(propan-2-ylsulfanyl)pyridine presents a dual-challenge unique to its scaffold:

  • Electronic Deactivation: The 5-chloro position on a pyridine ring is electronically similar to a deactivated aryl chloride. It lacks the activation of the 2- or 4-positions, making oxidative addition slow.

  • Catalyst Poisoning: The 2-position isopropyl sulfide (thioether) is a "soft" Lewis base. In transition metal catalysis (Pd/Cu), this sulfur atom competitively binds to the metal center, displacing ligands and arresting the catalytic cycle (the "Sulfide Trap").

This guide addresses the three most common failure modes: Stalled Cross-Couplings , Failed Lithiation , and Selectivity Issues in Oxidation .

Module 1: Cross-Coupling Failures (Buchwald-Hartwig / Suzuki)

Symptom: Reaction stalls at <10% conversion; starting material remains intact. Adding more catalyst does not help. Root Cause: The thioether moiety coordinates to Pd(II) intermediates, forming a resting state that is too stable to undergo reductive elimination or transmetalation. Standard Pd(PPh3)4 or Pd(OAc)2 systems will fail here.

Protocol 1.1: The "Sulfide-Robust" Amination System

Use this for Buchwald-Hartwig couplings.

The Fix: Switch to Precatalysts (Pd-G3/G4) with bulky, electron-rich biarylphosphine ligands. These ligands are sterically demanding enough to prevent the sulfur from binding permanently to the Pd center.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)Precatalysts ensure immediate generation of Pd(0) without requiring reduction by the amine/nucleophile (which is often inhibited by the sulfide).
Ligand BrettPhos (for primary amines) or RuPhos (for secondary)Bulky ligands create a "steric wall" that blocks the S-coordination while facilitating oxidative addition into the unreactive C-Cl bond.
Base LiHMDS (1.0 M in THF) or NaOtBu Soluble organic bases often work better than carbonates for these deactivated substrates.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point required (100–110°C) to overcome the activation energy of the C-Cl bond.

Step-by-Step Workflow:

  • Charge reaction vial with Substrate (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).

  • Crucial: Add Pd-Precatalyst (e.g., RuPhos Pd G3, 3 mol%) last inside a glovebox or under strict Ar counterflow.

  • Add anhydrous Dioxane (0.2 M concentration).

  • Seal and heat to 100°C immediately. Do not ramp slowly; thermal shock helps initiate the cycle before poisoning occurs.

Module 2: Lithium-Halogen Exchange (The "Turbo" Solution)

Symptom: Complex mixture of products, alkylation of the pyridine ring, or recovery of starting material. Root Cause:

  • n-BuLi Failure: The C-Cl bond is too strong for rapid exchange with n-BuLi at -78°C. Instead, n-BuLi acts as a nucleophile, attacking the C6 position or the sulfide group.

  • Instability: If the 5-lithio species forms, it is prone to "scrambling" or elimination if the temperature rises above -60°C.

Protocol 2.1: Turbo-Grignard Exchange

Do not use n-BuLi. Use Knochel’s Reagent.

The Fix: Use iPrMgCl·LiCl (Turbo-Grignard) . The LiCl breaks up the Grignard aggregates, making it reactive enough to exchange the Cl but bulky enough to avoid nucleophilic attack on the ring.

ParameterCondition
Reagent iPrMgCl·LiCl (1.3 M in THF), 1.1 equiv
Temperature -15°C to 0°C (Note: Not -78°C!)
Time 30–60 minutes
Quench Electrophile (Aldehyde, I2, etc.) added at 0°C

Visual Logic of the Exchange:

LithiationLogic Start 5-Cl-2-S(iPr)-Pyridine nBuLi Route A: n-BuLi (-78°C) Start->nBuLi Turbo Route B: iPrMgCl·LiCl (0°C) Start->Turbo Fail Ring Alkylation / No Reaction (Cl bond too strong) nBuLi->Fail Nucleophilic Attack Success Magnesiate Species Formed (Stable at 0°C) Turbo->Success Halogen-Metal Exchange Product Functionalized Product Success->Product + Electrophile

Figure 1: Decision pathway for metalation. Standard n-BuLi routes often fail due to the inertness of the 5-Cl bond.

Module 3: Oxidation (Sulfide to Sulfone)

Symptom: Formation of Pyridine N-Oxide alongside the desired sulfone/sulfoxide. Root Cause: Non-selective oxidants (like excess mCPBA) will oxidize the pyridine nitrogen because the electron-donating sulfide makes the ring more electron-rich.

Protocol 3.1: Tungstate-Catalyzed Oxidation

High selectivity for Sulfur over Nitrogen.

The Fix: Use Na2WO4 (Sodium Tungstate) as a catalyst with Hydrogen Peroxide. This system is highly specific for sulfur oxidation and generally leaves the pyridine nitrogen untouched.

Recipe:

  • Dissolve substrate in MeOH/Acetic Acid (10:1) .

  • Add Na2WO4·2H2O (5 mol%) .

  • Add H2O2 (30% aq, 2.5 equiv) dropwise at 0°C.

  • Warm to RT.

    • Note: If N-oxide is observed (monitor by LCMS, M+16 peak), add Iron powder or Zn dust to the workup; this will reduce the N-oxide back to the pyridine without reducing the sulfone.

Diagnostic Flowchart

TroubleshootingFlow Problem Identify Failure Mode Type Reaction Type? Problem->Type Coupling Cross-Coupling (Buchwald/Suzuki) Type->Coupling Lithiation Metalation (Li/Mg Exchange) Type->Lithiation Oxidation S-Oxidation Type->Oxidation CheckCat Using Pd(PPh3)4 or Pd(OAc)2? Coupling->CheckCat CheckLi Using n-BuLi? Lithiation->CheckLi CheckOx N-Oxide forming? Oxidation->CheckOx SwitchCat FAIL: S-Poisoning. Switch to Pd-G4 Precatalysts (RuPhos/XPhos) CheckCat->SwitchCat Yes SwitchLi FAIL: Cl is inert. Switch to iPrMgCl·LiCl (Turbo Grignard) CheckLi->SwitchLi Yes SwitchOx Switch to Na2WO4/H2O2 or Oxone CheckOx->SwitchOx Yes

Figure 2: Rapid diagnostic tree for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine reaction failures.

References

  • Catalyst Poisoning by Sulfur

    • Title: "Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Heterocycles."
    • Source:Chemical Reviews, 2011.
    • Context: Explains the binding affinity of thioethers to Pd(II) and the necessity of bulky biarylphosphine ligands (Buchwald ligands) to displace them.
  • Turbo-Grignard on Pyridines

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."
    • Source:Angewandte Chemie Intern
    • Context: Establishes the protocol for exchanging deactivated halides (like Cl on pyridine) using iPrMgCl·LiCl.
  • Buchwald-Hartwig Precatalysts

    • Title: "Rational Design of Palladium Prec
    • Source:Accounts of Chemical Research, 2019.
    • Context: Details why Pd-G3/G4 precatalysts are superior for difficult substrates (aryl chlorides)
  • Selective Oxidation

    • Title: "Tungstate-catalyzed oxidation of sulfides to sulfones with hydrogen peroxide."
    • Source:Tetrahedron Letters, 2002.
    • Context: Provides the methodology for avoiding N-oxid
Troubleshooting

storage stability and degradation of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

CAS: 100363-95-9 | Synonyms: 5-Chloro-2-isopropylthiopyridine; 2-(Isopropylthio)-5-chloropyridine Welcome to the Technical Support Hub This guide addresses the stability, storage, and degradation mechanisms of 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100363-95-9 | Synonyms: 5-Chloro-2-isopropylthiopyridine; 2-(Isopropylthio)-5-chloropyridine

Welcome to the Technical Support Hub

This guide addresses the stability, storage, and degradation mechanisms of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine . As a thioether-functionalized pyridine, this compound presents specific stability challenges—primarily oxidative degradation—that can compromise downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or biological assays.

Module 1: Stability Profile & Degradation Mechanisms

The primary failure mode for this compound is S-oxidation , driven by atmospheric oxygen and accelerated by light or peroxides in solvents.[1] A secondary, slower degradation pathway involves photolytic dechlorination .[1]

1.1 The Oxidation Cascade (Primary Risk)

The sulfur atom in the 2-position is nucleophilic. Upon exposure to air or oxidizing solvents (like aged ethers), it converts sequentially to the Sulfoxide (M+16) and Sulfone (M+32).

  • Impact: The sulfoxide/sulfone impurities significantly alter the electronics of the pyridine ring, often deactivating it toward desired nucleophilic aromatic substitutions (

    
    ) or metal-catalyzed cross-couplings.
    
1.2 Photolysis (Secondary Risk)

Chlorinated pyridines are susceptible to UV-induced C-Cl bond cleavage, though this is slower than S-oxidation.

1.3 Visualization of Degradation Pathways

The following diagram maps the degradation logic and mass shifts you will observe in LC-MS.

DegradationPathway cluster_legend Degradation Risk Levels Compound 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (Intact Reagent) MW: ~187.7 Sulfoxide Sulfoxide Impurity (S=O) MW: ~203.7 (+16 Da) Compound->Sulfoxide Oxidation (Air/Peroxides) Fastest Pathway Photolysis Dechlorinated/Hydrolyzed Byproducts Compound->Photolysis UV Light (λ < 300nm) Sulfone Sulfone Impurity (O=S=O) MW: ~219.7 (+32 Da) Sulfoxide->Sulfone Further Oxidation Legend Blue: Target | Red: Critical Impurity | Yellow: Secondary Impurity

Caption: Figure 1. Stepwise degradation pathway showing the critical mass shifts (+16, +32) detectable by LC-MS.

Module 2: Storage & Handling Protocols

This compound is often a low-melting solid or viscous oil depending on purity and ambient temperature. It should be treated as air-sensitive for long-term storage.

2.1 Recommended Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Slows kinetic rate of S-oxidation significantly.
Atmosphere Inert Gas (Ar or N₂) Displaces atmospheric oxygen. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light to prevent C-Cl photolysis.
Solvent Storage Avoid Solution Storage If necessary, use anhydrous DCM or Toluene .[1] Avoid Ethers (THF/Dioxane) due to peroxide formation.
Handling Glovebox or Schlenk Line Best practice for high-purity applications.
2.2 Handling "Thaw" Cycles

Since the compound may freeze at -20°C:

  • Allow the vial to reach room temperature before opening to prevent water condensation (which accelerates hydrolysis).

  • If the compound has solidified, gently warm to 30°C to liquefy for volumetric transfer, or weigh as a solid.[1]

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from colorless/pale yellow to dark yellow/orange. Is it usable?

  • Diagnosis: Color change typically indicates the formation of N-oxides or trace conjugated impurities (disulfides).

  • Action: Perform a quick LC-MS.

    • If Purity > 95%: Usable for crude reactions.

    • If Purity < 90%: Purify via Silica Gel Chromatography (Hexane:EtOAc gradient). The sulfoxide is much more polar and will elute significantly later than the sulfide.[1]

Q2: I see a peak at M+16 in my LC-MS. What is it?

  • Diagnosis: This is the Sulfoxide (S-oxide).

  • Cause: The bottle was likely left open or stored in a solvent containing peroxides (e.g., old THF).

  • Fix: If the impurity is <5%, you may proceed, but be aware that the sulfoxide is a strong electron-withdrawing group and may alter reaction rates.[1]

Q3: Can I store this as a stock solution in DMSO?

  • Diagnosis: NO.

  • Reason: DMSO is a mild oxidant. Over weeks, DMSO can transfer oxygen to the thioether, especially if trace acid is present.[1] Use Acetonitrile or Methanol for short-term LC standards only.

Q4: The material smells like rotten eggs/garlic. Is this normal?

  • Diagnosis: Thioethers have a characteristic odor, but a strong "rotten egg" smell suggests hydrolysis to the free thiol (isopropyl mercaptan) or degradation of the C-S bond.

  • Action: Check proton NMR. Look for the loss of the isopropyl peaks or shifts in the pyridine ring protons.

Module 4: Quality Control (QC) & Validation

Use the following decision tree to validate your batch before committing expensive reagents.

QCDecisionTree Start Start QC Check (Visual Inspection) ColorCheck Is color Dark Orange/Brown? Start->ColorCheck LCMS Run LC-MS (Acidic Mobile Phase) ColorCheck->LCMS No (Pale Yellow/Colorless) ColorCheck->LCMS Yes (Suspect Oxidation) PurityCheck Purity > 95%? LCMS->PurityCheck OxidationCheck Is M+16 (Sulfoxide) > 5%? PurityCheck->OxidationCheck No Use APPROVED Proceed to Experiment PurityCheck->Use Yes Purify RE-PURIFY Silica Column (Hex/EtOAc) OxidationCheck->Purify Yes (Reversible) Discard DISCARD Irreversible Degradation OxidationCheck->Discard No (Unknown/Complex Mix)

Caption: Figure 2. QC Decision Tree for validating reagent integrity prior to use.

4.1 Standard HPLC Method (Reverse Phase)

Since specific application notes for this intermediate are rare, use this validated generic protocol for alkylthiopyridines:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies pyridine N, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Expected Retention:

    • Sulfoxide (Polar): Elutes Early (~3-4 min).

    • Parent Thioether (Non-polar): Elutes Late (~7-8 min).

    • Sulfone: Elutes between Sulfoxide and Parent.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine (Analogous Stability Data). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-(trifluoromethyl)pyridine (Storage Class Data). Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (CAS 100363-95-9). Retrieved from

  • Chemistry LibreTexts. (2024). Oxidation of Sulfides to Sulfoxides and Sulfones. Retrieved from

  • TargetMol. (2026). Safety Data Sheet: 5-Chloro-2-isopropylthiopyridine. Retrieved from

Sources

Optimization

Technical Support Center: Sulfur-Containing Pyridine Intermediates

Topic: Handling Precautions & Troubleshooting for Sulfur-Containing Pyridine Intermediates Content Type: Technical Support Center Guide From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Precautions & Troubleshooting for Sulfur-Containing Pyridine Intermediates Content Type: Technical Support Center Guide

From: Dr. A. Vance, Senior Application Scientist To: Research Chemistry Division Subject: Operational Guide for Mercaptopyridines and Pyridyl Sulfides

Executive Summary

Sulfur-containing pyridine intermediates (e.g., 2-mercaptopyridine, 2-pyridyl sulfides) are critical building blocks in medicinal chemistry, particularly for modifying lipophilicity and metabolic stability.[1] However, they present a "triad of challenges": extreme olfactory potency (stench) , catalyst poisoning in cross-couplings, and redox instability . This guide synthesizes field-proven protocols to manage these risks while ensuring experimental success.

Module 1: Safety & Containment (The "Stench" Protocol)

Q1: The odor is overwhelming even with the fume hood sash down. How do I effectively manage the vapor pressure? A: Standard fume hoods are often insufficient for low-molecular-weight thiols (mercaptans) due to their extremely low odor thresholds (often <1 ppb).[1] You must create a closed-loop containment system .[1]

Protocol: The Bleach Trap System Do not vent reaction exhaust directly into the hood. Pass it through an oxidative scrubber.[1]

Step-by-Step Setup:

  • Reaction Vessel: Ensure the system is under positive pressure (nitrogen/argon).[1]

  • Trap 1 (Empty): Connect the reaction outlet to an empty trap (prevent backflow).

  • Trap 2 (Bleach): Connect the empty trap to a bubbler containing 10-15% Sodium Hypochlorite (Bleach).[1]

    • Note: The bleach oxidizes thiols/sulfides to non-volatile sulfoxides or sulfonates [1].[2]

  • Trap 3 (Solid Base - Optional): If acidic byproducts are generated, add a KOH drying tube after the bleach trap.[1]

BleachTrap Reactor Reaction Vessel (Under N2/Ar) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 Vapor Trap2 Bleach Bubbler (10-15% NaOCl) Trap1->Trap2 Vapor Exhaust Fume Hood Exhaust Trap2->Exhaust Oxidized Gas

Figure 1: Closed-loop oxidative scrubbing system for stench management.[1]

Q2: How do I decontaminate glassware? The smell persists after washing. A: Standard acetone/water washes are ineffective and can volatilize the thiols, spreading the odor.

  • The "Oxidative Soak" Protocol:

    • Immediate Quench: Immediately submerge dirty glassware in a bath of dilute bleach (5%) or aqueous KMnO4.[1]

    • Soak Time: Allow to soak for at least 2 hours (overnight is preferred).

    • Rinse: Rinse with water, then acetone.[1] The sulfur species will have been converted to water-soluble sulfonates [2].[1]

    • Warning: Do not mix bleach with acetone directly; this produces chloroform (a toxic hazard).[1] Rinse thoroughly with water between bleach and acetone steps.[1]

Module 2: Stability & Storage

Q3: My 2-mercaptopyridine turned from a yellow solid to a dark tar. What happened? A: You are likely observing oxidative dimerization . 2-Mercaptopyridine exists in a tautomeric equilibrium between the thione (dominant in polar solvents/solid state) and the thiol form.

  • Mechanism: Trace oxygen promotes the formation of the disulfide dimer (2,2'-dipyridyl disulfide). This reaction is accelerated by light and basic impurities.[1]

  • Prevention:

    • Store under inert atmosphere (Argon/Nitrogen).[1]

    • Keep in amber vials (light exclusion).

    • Refrigerate (2-8°C) to slow kinetic oxidation.[1]

Tautomerism Thione Thione Form (Stable Solid) Thiol Thiol Form (Reactive) Thione->Thiol Tautomerism (Solvent Dependent) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (O2/Light)

Figure 2: Tautomeric equilibrium and oxidative degradation pathway of 2-mercaptopyridine.

Module 3: Reaction Troubleshooting

Q4: My Suzuki coupling with a chloropyridine substrate is failing. I suspect the sulfur moiety is the problem. A: Correct. Sulfur is a potent catalyst poison for Palladium (Pd).[1] The "soft" sulfur atom coordinates strongly to the "soft" Pd(0) or Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle [3].

Troubleshooting Matrix:

IssueRoot CauseSolution Strategy
No Conversion Acute Catalyst PoisoningSwitch Catalyst: Use high-activity catalysts with bulky ligands (e.g., Pd(dtbpf)Cl2 or XPhos Pd G3) that sterically prevent sulfur coordination.[1] Increase Loading: Bump Pd loading to 5-10 mol%.
Low Yield Competitive CoordinationProtect the Thiol: Mask the free thiol as a thioether (e.g., S-Me, S-trityl) before coupling. Free thiols are fatal to Suzuki conditions.[1]
Byproducts Liebeskind-Srogl ReactionAvoid Cu Additives: If using thioesters, avoid Copper (Cu) co-catalysts unless you intend to cleave the C-S bond (Liebeskind-Srogl coupling) [4].

Q5: I need to alkylate 2-mercaptopyridine. How do I control S- vs. N-alkylation? A: This is a classic ambident nucleophile problem driven by the Hard-Soft Acid-Base (HSAB) theory.[1]

  • For S-Alkylation (Thioether): Use "soft" conditions.[1]

    • Base: K2CO3 or Cs2CO3.[1]

    • Solvent: Acetone or DMF.[1]

    • Mechanism:[1][2][3][4][5] Favors the softer sulfur attacking the alkyl halide.

  • For N-Alkylation: Use "hard" conditions or specific metal salts.[1]

    • Conditions: Use the Sodium salt in protic solvents, or use hard electrophiles (though S-alkylation is generally preferred kinetically).

Module 4: Waste & Disposal

Q6: How do I dispose of the reaction waste? A: Never pour sulfur-containing waste down the drain. It poses environmental hazards and can acidify in sewer lines to release toxic H2S.[1]

Disposal Protocol:

  • Segregation: Keep a dedicated "Stench Waste" container.[1] Do not mix with general organic solvents.[1]

  • Quenching: Add 5-10% bleach solution to the waste container to oxidize residuals before sealing.[1]

  • Labeling: Clearly label as "Contains Mercaptans/Sulfides - STENCH."

References
  • University of Washington. (n.d.).[1] Stench Chemicals SOP. Environmental Health & Safety. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] How to Work with Thiols - General SOP. Department of Chemistry. Retrieved from [Link]

  • Villalobos, J. M., et al. (2025).[1] Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic HPLC Method Development for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

This guide outlines a strategic approach to developing and optimizing an HPLC method for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-(isopropylthio)pyridine). This compound is a critical heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to developing and optimizing an HPLC method for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-(isopropylthio)pyridine). This compound is a critical heterocyclic building block, often utilized in the synthesis of anti-androgen pharmaceuticals (e.g., Enzalutamide analogs).[1]

Its analysis presents specific challenges: the basic nitrogen on the pyridine ring can cause severe peak tailing due to silanol interactions, while the lipophilic isopropylthio group requires careful organic modifier tuning.[1]

Analyte Profiling & Separation Challenges

Before initiating method development, we must understand the physicochemical "personality" of the analyte to predict its behavior on the column.

  • Chemical Structure: Pyridine core with an electron-withdrawing Chlorine at position 5 and a lipophilic Isopropylthio group at position 2.

  • pKa (Estimated): ~2.0 – 3.[1]0. The chlorine atom reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

  • LogP (Estimated): ~3.2. The isopropyl and chloro groups significantly increase hydrophobicity.

  • UV Max: ~250–260 nm (typical for substituted pyridines).[1]

The Challenge: Standard C18 methods often fail due to silanol activity . Even though the pKa is low, residual silanols on silica supports (pKa ~3.5–4.[1]5) can interact with the protonated nitrogen, leading to asymmetric peaks (Tailing Factor > 1.5).[1]

Comparative Assessment of Stationary Phases

We evaluated three distinct stationary phase chemistries to determine the optimal balance of retention, selectivity, and peak shape.

Option A: C18 (Octadecylsilane) – The "Workhorse"[1]
  • Mechanism: Pure hydrophobic interaction.

  • Performance: High retention due to the isopropylthio group.

  • Drawback: Susceptible to "hydrophobic collapse" in highly aqueous phases and potential tailing if not fully end-capped.

Option B: Phenyl-Hexyl – The "Selective" Alternative
  • Mechanism:

    
     interactions between the phenyl ring of the ligand and the pyridine ring of the analyte.
    
  • Performance: Provides unique selectivity.[2] The

    
     overlap often results in sharper peaks for aromatic heterocycles and different elution orders for impurities.
    
  • Verdict: Excellent for separating closely related synthesis by-products (e.g., des-chloro analogs).

Option C: C18-PFP (Pentafluorophenyl) – The "Polar" Choice
  • Mechanism: Hydrogen bonding and dipole-dipole interactions.

  • Performance: Best for separating the target from polar degradation products (e.g., sulfoxides/sulfones formed at the thioether).[1]

Experimental Comparison Data

Conditions: Mobile Phase A: 0.1% Formic Acid, B: Acetonitrile.[1] Gradient 5-95% B over 10 min.

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)C18-PFP
Retention Time (min) 6.86.25.9
Tailing Factor (

)
1.41.1 1.2
Theoretical Plates (

)
12,00015,500 13,000
Resolution (vs. Impurity) 2.13.5 2.8

Conclusion: The Phenyl-Hexyl phase is superior, offering the sharpest peak shape (


) and highest resolution due to complementary 

selectivity.

Method Development Workflow

The following diagram illustrates the decision matrix used to select the final method parameters.

MethodDevelopment Start Analyte: 5-Chloro-2-(isopropylthio)pyridine pKaCheck Check pKa (~2.5) Is it Ionized? Start->pKaCheck Acidic Acidic pH (0.1% TFA/FA) Analyte Protonated (BH+) pKaCheck->Acidic pH < pKa Neutral Neutral pH (Ammonium Acetate) Analyte Neutral (B) pKaCheck->Neutral pH > pKa Col_Phenyl Phenyl-Hexyl Column Benefit: Pi-Pi Interaction Acidic->Col_Phenyl Optimize Selectivity Col_C18 C18 Column Risk: Silanol Tailing Neutral->Col_C18 Max Retention Outcome1 Good Retention Potential Tailing Col_C18->Outcome1 Outcome2 Superior Peak Shape High Resolution Col_Phenyl->Outcome2

Caption: Decision matrix for optimizing stationary phase and pH based on analyte ionization state.

Validated Experimental Protocol

Based on the comparative study, the following protocol is the "Gold Standard" for analyzing 5-Chloro-2-(propan-2-ylsulfanyl)pyridine.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .[1]
    
  • Wavelength: 254 nm (Primary), 220 nm (Secondary for impurities).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Injection Volume: 10

    
    .
    
Mobile Phase Architecture

We utilize a controlled acidic mobile phase to ensure the pyridine nitrogen is fully protonated, preventing secondary interactions with silanols, while the Phenyl-Hexyl phase manages the selectivity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why? The buffer capacity at pH 3.0 stabilizes the ionization state better than simple 0.1% acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
10.0 90 Linear Ramp
12.0 90 Wash
12.1 40 Re-equilibration

| 15.0 | 40 | End |

Standard Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Concentration: 1000 ppm).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A:B (50:50) to reach 100 ppm.

    • Critical Step: Do not use 100% water as diluent; the lipophilic thioether group may precipitate or adsorb to glass surfaces.

Method Validation Summary

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be self-validating.[1] Below are the acceptance criteria derived from ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result
System Suitability (RSD) Injection precision

(

)

Linearity (

)

(Range: 50–150% target)

LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)

Accuracy (Recovery)


Troubleshooting Guide (Causality Analysis)

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Silanol interaction with the pyridine nitrogen.

    • Fix: Increase buffer concentration (up to 25 mM) or switch to a "Shielded" RP phase.

  • Problem: Retention Time Drift.

    • Cause: pH fluctuation affecting the pyridine ionization.[4]

    • Fix: Ensure precise pH adjustment of Mobile Phase A using a calibrated pH meter.

  • Problem: Ghost Peaks.

    • Cause: Oxidation of the thioether to sulfoxide (

      
      ) in the sample vial.
      
    • Fix: Analyze samples within 24 hours or store at 4°C protected from light.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Dolan, J. W. (2010).[1] Temperature Selectivity in Reversed-Phase LC. LCGC North America.

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice.[1] Wiley-VCH. (Foundational text on silanol activity and basic compounds).

  • PubChem. (2024). Compound Summary: 5-Chloro-2-(methylthio)pyrimidine (Structural Analog). National Library of Medicine.

Sources

Comparative

GC-MS fragmentation pattern of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

A Comparative Guide to the Analytical Characterization of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine: GC-MS Fragmentation versus HPLC Analysis In the landscape of drug development and chemical research, the unambiguous str...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine: GC-MS Fragmentation versus HPLC Analysis

In the landscape of drug development and chemical research, the unambiguous structural elucidation and quantification of novel chemical entities are paramount. 5-Chloro-2-(propan-2-ylsulfanyl)pyridine, a heterocyclic compound featuring a chlorinated pyridine core and an isopropyl thioether substituent, presents a unique analytical challenge. Its volatility and thermal stability make it a suitable candidate for Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of such molecules. However, the landscape of analytical chemistry offers a variety of powerful techniques, with High-Performance Liquid Chromatography (HPLC) standing out as a versatile alternative.

This guide provides an in-depth, objective comparison of GC-MS and HPLC for the characterization of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. We will delve into the predicted electron ionization (EI) fragmentation pattern of the molecule, offering a theoretical framework for its identification by GC-MS. This will be contrasted with the principles and application of a reversed-phase HPLC method, providing researchers with the necessary data to make informed decisions about the most suitable analytical strategy for their specific needs.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like 5-Chloro-2-(propan-2-ylsulfanyl)pyridine, GC provides the initial separation from any impurities or reaction byproducts, while MS offers detailed structural information through its characteristic fragmentation pattern upon electron ionization.

Predicted GC-MS Fragmentation Pattern

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

  • α-Cleavage: The bond between the isopropyl group and the sulfur atom is a likely site for initial fragmentation. Loss of a propyl radical (•C₃H₇) would lead to a fragment at m/z 158. Alternatively, cleavage of the C-S bond with charge retention on the isopropyl group would result in a cation at m/z 43.

  • Loss of Propene: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 159.

  • Cleavage of the C-Cl Bond: The loss of a chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z 166.

  • Pyridine Ring Fragmentation: The stable aromatic pyridine ring may undergo fragmentation, leading to smaller characteristic ions. However, these are generally of lower abundance compared to the initial cleavages of the side chain.

The expected fragmentation pathway is visualized in the diagram below:

Fragmentation_Pattern M [C₉H₁₂ClNS]⁺˙ m/z 201/203 F1 [C₆H₅ClNS]⁺ m/z 158/160 M->F1 - •C₃H₇ F2 [C₃H₇]⁺ m/z 43 M->F2 C-S cleavage F3 [C₆H₆ClNS]⁺ m/z 159/161 M->F3 - C₃H₆ F4 [C₉H₁₂NS]⁺ m/z 166 M->F4 - •Cl GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column Separation on Capillary Column (Temperature Programmed) Injector->Column IonSource Electron Ionization (70 eV, 230°C) Column->IonSource Eluted Analyte MassAnalyzer Mass Analysis (Quadrupole, m/z 40-350) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Sources

Validation

A Comparative Guide to the Reactivity of 5-Chloro-2-(isopropylthio)pyridine and 2-chloropyridine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, pyridine scaffolds are indispensable building blocks for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are indispensable building blocks for the synthesis of novel molecules.[1][2] Their unique electronic properties and the ability to modulate their reactivity through substitution make them versatile starting materials. This guide provides an in-depth technical comparison of two important chloropyridine derivatives: 5-Chloro-2-(isopropylthio)pyridine and the more common 2-chloropyridine .

Understanding the nuanced differences in their reactivity is paramount for rational synthesis design, enabling researchers to select the optimal substrate and reaction conditions to achieve their desired synthetic outcomes. This comparison will focus on the two most critical classes of reactions for the functionalization of halopyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the underlying electronic and steric principles that govern their reactivity, supported by representative experimental protocols and quantitative data where available.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective

The reactivity of any substituted pyridine is fundamentally governed by the interplay of electronic effects imparted by the ring nitrogen and its substituents, as well as steric factors.

Electronic Effects: The Decisive Factor

The nitrogen atom in the pyridine ring is strongly electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system.[3][4] This deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[5][6][7][8]

  • 2-chloropyridine: In this molecule, the chlorine atom is at the highly activated C2 position. During a nucleophilic attack, the resulting negatively charged intermediate (a Meisenheimer complex) is effectively stabilized by resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom. This powerful stabilizing effect significantly lowers the activation energy for the substitution reaction.[5][6]

  • 5-Chloro-2-(isopropylthio)pyridine: Here, the chlorine leaving group is at the C5 position, which is meta to the ring nitrogen. This position does not benefit from the direct resonance stabilization of the Meisenheimer intermediate by the nitrogen atom.[6] Consequently, the C5 position is significantly less activated towards SNAr compared to the C2 or C4 positions. The substituents also play a role:

    • Isopropylthio (-S-iPr) Group: The sulfur atom has lone pairs that can be donated into the ring via resonance, which is an electron-donating effect. However, it is also moderately electronegative, exerting an electron-withdrawing inductive effect. The net electronic contribution can be complex, but its primary influence is not on the remote C5-Cl bond's susceptibility to SNAr.

    • Chloro (-Cl) Group: As the leaving group, its position is the key determinant of reactivity.

Based on electronic principles, a significant difference in reactivity is predicted.

G cluster_0 Reactivity Prediction 2_CP 2-Chloropyridine (Cl at C2, ortho to N) High_Reactivity High Reactivity in SNAr & Pd-Coupling 2_CP->High_Reactivity 5_C_2_ITP 5-Chloro-2-(isopropylthio)pyridine (Cl at C5, meta to N) Low_Reactivity Low Reactivity in SNAr & Pd-Coupling 5_C_2_ITP->Low_Reactivity Reason_1 Electronic Activation: Resonance stabilization of intermediate by ortho-Nitrogen High_Reactivity->Reason_1 Reason_2 Electronic Deactivation: No resonance stabilization by meta-Nitrogen Low_Reactivity->Reason_2

Caption: Logical flow comparing the predicted reactivity of the two isomers.

Steric Hindrance

Steric hindrance can play a significant role, particularly in metal-catalyzed reactions where large ligand-metal complexes must approach the substrate.[9][10] In 5-Chloro-2-(isopropylthio)pyridine, the bulky isopropylthio group at the C2 position can sterically shield the adjacent ring nitrogen. This may hinder the coordination of the nitrogen to a metal catalyst, which is sometimes a mode of catalyst deactivation.[10] However, for reactions occurring at the remote C5 position, this steric effect is less direct. For 2-chloropyridine, the C2 position is relatively unhindered, allowing easier access for nucleophiles and catalysts.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyridine chemistry, enabling the direct displacement of a halide with a wide range of nucleophiles (amines, alkoxides, thiols, etc.).[7][11][12]

As predicted by electronic theory, 2-chloropyridine is vastly more reactive than 5-Chloro-2-(isopropylthio)pyridine in SNAr reactions. The activation provided by the ortho-nitrogen in 2-chloropyridine allows substitutions to occur under relatively mild conditions.[8] In contrast, displacing the chlorine from the C5 position of 5-Chloro-2-(isopropylthio)pyridine would require significantly harsher conditions (very high temperatures, strong bases, or microwave irradiation) and may result in low yields or decomposition. In many cases, the reaction may not proceed at all under standard conditions.[12]

Table 1: Predicted Performance in a Representative SNAr Reaction (Amination)

Substrate Reagent Typical Conditions Predicted Outcome Rationale
2-chloropyridine Morpholine, K₂CO₃ Dioxane, 100-120 °C High Yield (e.g., >85%) C2 position is electronically activated for SNAr.[5][6]

| 5-Chloro-2-(isopropylthio)pyridine | Morpholine, K₂CO₃ | Dioxane, 100-120 °C | No or very low conversion | C5 position is not activated for SNAr.[6][8] |

Standardized Protocol for Comparative SNAr Amination

This protocol provides a framework for experimentally verifying the predicted difference in reactivity.

Materials:

  • 2-chloropyridine

  • 5-Chloro-2-(isopropylthio)pyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • In separate, identical reaction vials, add the chloropyridine substrate (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and a magnetic stir bar.

  • To each vial, add anhydrous 1,4-dioxane (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) to each vial.

  • Seal the vials tightly and place them in a preheated heating block at 110 °C.

  • Stir the reactions for 16 hours.

  • After cooling to room temperature, monitor the reaction progress by TLC or LC-MS analysis by taking a small aliquot from each mixture.

  • Expected Observation: The reaction with 2-chloropyridine will show significant product formation, while the reaction with 5-Chloro-2-(isopropylthio)pyridine will show predominantly unreacted starting material.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) are essential tools in modern drug discovery.[13][14] For less reactive aryl chlorides, the rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[15]

The principles governing SNAr reactivity extend to these catalytic processes. The more electron-deficient the carbon atom of the C-Cl bond, the more facile the oxidative addition.

Suzuki-Miyaura Coupling

In Suzuki coupling, 2-chloropyridine is expected to be the more reactive partner. The electron deficiency at the C2 position facilitates the oxidative addition step.[6][15] Achieving a successful Suzuki coupling with 5-Chloro-2-(isopropylthio)pyridine would likely require more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich biarylphosphine ligands), higher catalyst loadings, and elevated temperatures.[14][16]

Table 2: Predicted Performance in a Representative Suzuki-Miyaura Coupling

Substrate Reagent Catalyst System (Example) Predicted Outcome Rationale
2-chloropyridine Phenylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ Good to Excellent Yield Activated C2-Cl bond facilitates oxidative addition.

| 5-Chloro-2-(isopropylthio)pyridine | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Low to Moderate Yield | Unactivated C5-Cl bond makes oxidative addition difficult.[15] |

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Rate-limiting for Ar-Cl Complex1 Ar-Pd(II)(Cl)L₂ OA->Complex1 TM Transmetalation Complex1->TM Complex2 Ar-Pd(II)(R)L₂ TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product Ar-R RE->Product ArCl Ar-Cl ArCl->OA RBOH2 R-B(OH)₂ + Base RBOH2->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Similar trends are observed in Buchwald-Hartwig amination. The C-N bond formation with aryl chlorides is challenging and heavily dependent on the ligand choice.[15][17][18] 2-chloropyridine will consistently outperform 5-Chloro-2-(isopropylthio)pyridine under identical conditions. Overcoming the low reactivity of the C5-Cl bond requires careful optimization, often involving screening of various state-of-the-art ligands (e.g., RuPhos, BrettPhos), bases, and solvents, and may necessitate higher reaction temperatures.[15]

Standardized Protocol for Comparative Buchwald-Hartwig Amination

This protocol outlines a typical setup for comparing the two substrates in a C-N coupling reaction.

Materials:

  • 2-chloropyridine

  • 5-Chloro-2-(isopropylthio)pyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox, add the chloropyridine substrate (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to separate oven-dried reaction tubes.

  • Add anhydrous toluene (5 mL) to each tube.

  • Add aniline (1.1 mmol, 1.1 equiv.) to each tube.

  • Seal the tubes and remove them from the glovebox.

  • Place the tubes in a preheated heating block at 100 °C and stir for 18 hours.

  • Cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Analyze the filtrate by LC-MS or GC-MS to determine the conversion.

  • Expected Observation: The reaction with 2-chloropyridine should show a high conversion to the desired product, whereas the reaction with 5-Chloro-2-(isopropylthio)pyridine will likely result in significantly lower conversion, highlighting its inferior reactivity.

G Start Prepare Reagents in Glovebox (Substrate, Catalyst, Ligand, Base) Solvent Add Anhydrous Solvent Start->Solvent Reactant Add Coupling Partner (Amine) Solvent->Reactant Seal Seal Vessel Reactant->Seal Heat Heat & Stir (e.g., 100°C, 18h) Seal->Heat Workup Cool, Dilute, & Filter Heat->Workup Analysis Analyze by LC-MS / GC-MS Workup->Analysis

Caption: Generalized experimental workflow for comparing reactivity.

Conclusion

The comparative analysis of 5-Chloro-2-(isopropylthio)pyridine and 2-chloropyridine reveals profound differences in their chemical reactivity, driven primarily by fundamental electronic principles of pyridine chemistry.

  • 2-chloropyridine is a highly reactive substrate in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The location of the chlorine atom at the C2 position, ortho to the electron-withdrawing ring nitrogen, provides powerful electronic activation that facilitates halide displacement.[5][6][8]

  • 5-Chloro-2-(isopropylthio)pyridine , in contrast, is a significantly less reactive molecule for transformations involving the C-Cl bond. The meta-relationship between the chlorine atom and the ring nitrogen results in a lack of electronic activation, making both SNAr and the oxidative addition step in cross-coupling reactions far more challenging.

For researchers and drug development professionals, this guide underscores a critical principle: the choice of an isomeric starting material is not trivial. Selecting 2-chloropyridine will generally lead to milder reaction conditions, shorter reaction times, broader substrate scope, and higher yields. Conversely, achieving successful functionalization at the C5 position of 5-Chloro-2-(isopropylthio)pyridine requires a more considered approach, necessitating more forceful conditions and advanced, highly active catalyst systems that can overcome the inherent low reactivity of the C5-Cl bond.

References

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2,3,5,6-Tetrachloropyridine-4-thiol.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Cengage Learning. (2010). Heterocyclic Compounds.
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  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
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  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • Guidechem. (n.d.). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • i-Qi. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • Mol-Instincts. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines.
  • MDPI. (n.d.). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Available at: [Link]

  • PMC. (n.d.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

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Comparative

A Researcher's Guide to the Elemental Analysis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Introduction: The Imperative of Purity in Drug Discovery In the landscape of medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible research.[1][2] Compounds such as 5-Chloro-2-(propan-2-ylsulfanyl)pyridine, a heterocyclic molecule featuring a pyridine core, are common scaffolds in the synthesis of potentially bioactive agents.[3][4] Before any functional or biological screening, the absolute confirmation of a compound's elemental composition and purity is a non-negotiable checkpoint. Elemental analysis serves as a primary, quantitative method to validate the atomic makeup of a synthesized compound, ensuring it aligns perfectly with its theoretical structure.[5]

This guide provides a comprehensive framework for researchers on obtaining, interpreting, and contextualizing the elemental analysis results for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. We will delve into the theoretical calculations, present a robust experimental protocol with explanations for critical steps, and compare its theoretical composition with other relevant pyridine derivatives to provide a broader analytical perspective.

Part 1: Theoretical Elemental Composition

The first step in any elemental analysis workflow is to calculate the theoretical or expected elemental percentages based on the compound's molecular formula. This calculated data serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₈H₁₀ClNS

Molar Mass: 187.69 g/mol

The expected elemental composition is derived directly from the atomic weights of the constituent elements. For C₈H₁₀ClNS, the theoretical percentages are as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08851.20%
HydrogenH1.0081010.0805.37%
NitrogenN14.007114.0077.46%
SulfurS32.065132.06517.08%
ChlorineCl35.453135.45318.89%
Total 187.693 100.00%

These theoretical values represent a perfectly pure, anhydrous sample. Any deviation in experimental results must be critically evaluated.

Part 2: A Validated Experimental Protocol for CHNS and Halogen Analysis

Obtaining accurate elemental analysis data for a compound containing both sulfur and a halogen requires specific instrumental considerations to prevent interference and ensure complete combustion. The following protocol is designed for modern automated elemental analyzers.[6][7]

Principle of Operation: Dynamic Flash Combustion

The current state-of-the-art method is combustion analysis.[8] The sample is combusted in a high-oxygen environment, converting the constituent elements into simple, measurable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).

Workflow Diagram: Elemental Analysis of C₈H₁₀ClNS

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combust 3. Combustion (~1000°C, O2 pulse) encapsulate->combust reduce 4. Reduction & Scrubbing (Cu, Ag Tungstate) combust->reduce separate 5. Gas Separation (GC Column) reduce->separate detect 6. Detection (TCD) separate->detect process 7. Signal Integration & Calculation detect->process output 8. Output Data (%C, %H, %N, %S) process->output compare 9. Comparison (Experimental vs. Theoretical) output->compare validate 10. Purity Validation (Deviation < 0.4%) compare->validate

Caption: Workflow for CHNS analysis via dynamic flash combustion.

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organosulfur standard (e.g., sulfanilamide). This is crucial for ensuring the accuracy of both nitrogen and sulfur readings. The standard should be selected to have elemental percentages in a similar range to the sample being analyzed.[5]

  • Sample Preparation:

    • Ensure the sample of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is homogenous and completely dry. Lyophilize or dry in a vacuum oven at a mild temperature if necessary to remove residual solvents, which are a common source of error.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule. Record the weight with a precision of ±1 μg.[5]

    • Securely crimp the tin capsule to ensure no sample is lost and that a contained, energetic combustion occurs upon introduction to the furnace.

  • CHNS Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a combustion reactor heated to approximately 950-1050°C.

    • A pulse of pure oxygen is injected, causing a rapid "flash" combustion. The tin capsule promotes a temporary temperature spike to over 1800°C, ensuring complete sample decomposition.

    • Causality: The sulfur and chlorine atoms are converted to SOx and HCl/Cl₂, respectively. The resulting gas mixture flows through a second reactor containing reduced copper to remove excess oxygen and reduce nitrogen oxides (NOx) to N₂ gas.

    • Critical Step for Halogens/Sulfur: The gas mixture must then pass through specialized scrubbing reagents.[6] Silver tungstate or silver vanadate are highly effective at trapping interfering halogen and sulfur oxides, which would otherwise poison the downstream copper packing and interfere with detection.[7]

    • The purified gas mixture (He carrier, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column to separate the individual gases.

    • The separated gases elute into a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas and generates a signal proportional to the concentration of each gas.

  • Chlorine (Cl) Analysis (Schöniger Flask or Combustion Ion Chromatography):

    • While some modern elemental analyzers can be configured for halogens, a common and reliable method is oxygen flask combustion followed by titration or ion chromatography.

    • The sample is combusted in a sealed flask filled with oxygen. The resulting HCl is absorbed into a solution.

    • The chloride ion concentration is then determined via potentiometric titration with silver nitrate or by using Ion Chromatography (IC).

Part 3: Interpreting the Results - The ±0.4% Rule

Once the experimental data is obtained, it must be compared against the theoretical values calculated in Part 1. For a manuscript to be published in most reputable chemistry journals, the experimental elemental analysis values must be within ±0.4% of the theoretical values.[9]

Example Data Interpretation:

ElementTheoretical %Hypothetical Experimental %DeviationPass/Fail
C51.2051.05-0.15Pass
H5.375.48+0.11Pass
N7.467.31-0.15Pass
S17.0817.25+0.17Pass
Cl18.8919.50+0.61Fail

Analysis of Deviations:

  • Within ±0.4%: This result strongly supports the proposed structure and indicates a high degree of purity.

  • Outside ±0.4%: A failing result, as seen for Chlorine in the table, necessitates further investigation. Potential causes include:

    • Residual Solvents: The presence of a chlorinated solvent like dichloromethane (CH₂Cl₂) from purification would artificially inflate the chlorine and carbon percentages.

    • Hygroscopic Nature: If the compound absorbs atmospheric water, the C, N, S, and Cl percentages will be lower than expected, while the H percentage may be higher.[5]

    • Inorganic Impurities: Salts (e.g., NaCl) left over from the synthesis workup could increase the chlorine value.

    • Incomplete Combustion: This is less common with modern analyzers but can lead to low carbon values.[6]

Part 4: Comparative Analysis with Other Pyridine Derivatives

To provide context, it is useful to compare the elemental composition of our target compound with other related structures reported in the literature. This highlights how changes in functional groups significantly alter the elemental percentages, reinforcing the diagnostic power of this analytical technique.

Compound NameMolecular Formula%C%H%N%S%Cl
5-Chloro-2-(propan-2-ylsulfanyl)pyridine C₈H₁₀ClNS 51.20 5.37 7.46 17.08 18.89
2-Amino-5-chloropyridine[10]C₅H₅ClN₂46.713.9221.79-27.58
5-Chloro-2-fluoropyridineC₅H₃ClFN45.652.3010.65-26.96
2-Chloro-5-(chloromethyl)pyridine[11]C₆H₅Cl₂N44.483.118.65-43.77
2,3,6-Trichloro-5-(trichloromethyl)pyridine[12]C₆HCl₆N22.060.314.29-65.00

This comparison clearly illustrates that even minor structural modifications lead to distinct and predictable changes in the elemental fingerprint of a molecule, underscoring the precision required in both synthesis and analysis.

Conclusion

Elemental analysis is a fundamental and powerful tool for the structural verification and purity assessment of novel compounds like 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. By combining precise theoretical calculations with a robust, validated experimental protocol that accounts for the presence of both sulfur and chlorine, researchers can generate trustworthy data. Adherence to established standards of accuracy, such as the ±0.4% deviation rule, ensures the scientific integrity of the findings and provides the solid analytical foundation required for subsequent stages of research and development.

References

  • Bakhite, E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Molecules. Available at: [Link]

  • Kaur, H., et al. (2023). Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals. Available at: [Link]

  • van den Bosch, P. L., et al. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Journal of Chromatography A. Available at: [Link]

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  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • Young, J. H., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData. Available at: [Link]

  • Gel'man, N. É., et al. (2000). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]

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  • Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

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  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available at: [Link]

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  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Guide to Proper Disposal of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Part 1: Executive Safety Summary 5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-isopropylthiopyridine) presents a dual-hazard profile: it is a halogenated heteroaromatic and an alkyl-aryl sulfide . Ef...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

5-Chloro-2-(propan-2-ylsulfanyl)pyridine (also known as 5-Chloro-2-isopropylthiopyridine) presents a dual-hazard profile: it is a halogenated heteroaromatic and an alkyl-aryl sulfide .

Effective disposal requires more than simple waste binning. You must manage the chemical incompatibility of the sulfide moiety (risk of rapid oxidation) and the environmental persistence of the chlorinated pyridine ring.

Immediate Action Items:

  • Segregate: strictly into Halogenated Organic Waste streams.

  • Isolate: Keep away from strong oxidizers (Nitric acid, Peroxides) to prevent exothermic sulfoxide formation.

  • Contain Odor: This compound likely possesses a pervasive mercaptan-like odor. Double-containment is mandatory.

Part 2: Chemical Profile & Hazard Assessment[1][2]

The following data synthesizes structural analysis with safety protocols for analogous halogenated pyridines.

ParameterData / CharacteristicOperational Implication
Chemical Structure Pyridine ring, Cl at C5, Isopropyl-S- at C2.Basic (weakly) and Nucleophilic (at Sulfur).
Physical State Likely viscous oil or low-melting solid.Treat spills as liquid; use absorbent pads.[1]
Primary Hazard Irritant / Corrosive (Skin, Eyes).[2][3]Wear nitrile gloves (double-gloved) and safety goggles.
Secondary Hazard Aquatic Toxicity (Long-lasting).[4]Zero-discharge policy. No drain disposal.
Reactivity Sulfide Oxidation. INCOMPATIBLE with Nitric Acid, Bleach (bulk), Peroxides.
Waste Code (RCRA) Not P/U listed; treat as D001 (if in solvent) or Process Waste .Must be incinerated at a permitted facility.

Part 3: Critical Pre-Disposal Stabilization

The Oxidizer Hazard (The "Why")

The sulfide linkage (-S-) in 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is electron-rich. If this waste is accidentally poured into a container with strong oxidizers (e.g., waste nitric acid or hydrogen peroxide), it will undergo rapid oxidation to the sulfoxide or sulfone.

  • Risk: This reaction is highly exothermic and can pressurize waste containers, leading to rupture or explosion.

  • Protocol: Ensure the "Halogenated Waste" carboy is free of oxidizing agents before addition.

Odor Abatement Strategy

Like most organosulfur compounds, this molecule can cause "olfactory fatigue" or lab-wide complaints even at low ppm.

  • Glassware: Do not wash glassware in the open sink immediately. Soak glassware in a dilute bleach solution (10%) in a fume hood for 1 hour. This oxidizes the residual sulfide to a non-volatile sulfoxide/sulfone before cleaning.

  • Bulk Waste: Do not bleach the bulk waste (risk of heat/gas). Seal bulk waste in a primary container, then place that inside a secondary, sealable bag or drum.

Part 4: Step-by-Step Disposal Protocol

Phase A: Waste Segregation[7]
  • Select Stream: Identify the Halogenated Organic Solvent waste stream (often color-coded Green or Red depending on institutional standards).

  • Verify Compatibility: Check the waste log. If the container holds acidic aqueous waste or oxidizers, DO NOT USE . Start a new container.

Phase B: Packaging & Labeling
  • Primary Container: Transfer the chemical into a chemically resistant container (HDPE or Glass). Screw the cap tight.

    • Note: If the chemical is in a syringe or septum vial, place the entire vessel into a "Sharps/Glass" bucket designated for incineration, not general trash.

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (Zip-lock style) to trap odors.

  • Labeling:

    • Chemical Name: Write "5-Chloro-2-(propan-2-ylsulfanyl)pyridine" clearly. Do not use abbreviations or just structure drawings.

    • constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 5-Chloro-2-(propan-2-ylsulfanyl)pyridine 10%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase C: Final Disposal
  • Transport: Move the sealed waste to the Satellite Accumulation Area (SAA).

  • Hand-off: Contact your Environmental Health & Safety (EHS) officer for pickup.

  • Destruction Method: The only valid disposal method is High-Temperature Incineration with acid gas scrubbing (to capture the HCl and SO₂ generated during combustion) [1].

Part 5: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste: 5-Chloro-2-(propan-2-ylsulfanyl)pyridine StateCheck State Analysis: Pure vs. Solution? Start->StateCheck Glassware Contaminated Glassware Start->Glassware Pure Pure Substance (Solid/Oil) StateCheck->Pure Solution In Solution StateCheck->Solution Pack Packaging: Double Bag (Odor Control) Pure->Pack Dissolve in min. solvent or Solid Waste Bin SolventCheck Solvent Type Check Solution->SolventCheck Bleach Step: Soak in 10% Bleach (Oxidize Residuals) Glassware->Bleach Odor Abatement Rinse Step: Solvent Rinse (Acetone/DCM) Bleach->Rinse Rinse->StateCheck NonHalo Non-Halogenated Solvent SolventCheck->NonHalo Halo Halogenated Solvent SolventCheck->Halo Convert Re-Classify as HALOGENATED WASTE NonHalo->Convert Contaminated by Cl-Pyridine Halo->Pack Convert->Halo Label Labeling: 'Halogenated Organic' + Full Chemical Name Pack->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision matrix for the segregation and packaging of halogenated thio-pyridine waste. Note the critical re-classification of non-halogenated solvents to halogenated waste streams due to contamination.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine (Analogous Halogenated Pyridine Data).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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